molecular formula C10H11ClN2O B13468420 7-Chloro-3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one

7-Chloro-3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one

Número de catálogo: B13468420
Peso molecular: 210.66 g/mol
Clave InChI: JZBNICJDZHMAFK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

7-Chloro-3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one (CAS 146739-57-3) is a chemical building block offered with a purity of 95% and a molecular weight of 210.66 g/mol . This compound features a tetrahydroquinoxalinone scaffold, a privileged structure in medicinal chemistry known for its prevalence in bioactive molecules and pharmaceuticals . The core scaffold is of significant interest in organic synthesis, particularly in the development of asymmetric hydrogenation methods to access enantiopure structures, which are valuable for creating chiral probes and potential therapeutic agents . As a versatile synthetic intermediate, this chlorinated and dimethyl-substituted derivative is suitable for various research applications, including hit-to-lead optimization, the exploration of structure-activity relationships (SAR), and the synthesis of more complex chemical entities for high-throughput screening . Researchers can utilize this compound in developing novel substances for investigational purposes in drug discovery campaigns. This product is strictly for Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any human or veterinary use. Please refer to the Safety Data Sheet (SDS) for safe handling and storage information, which recommends storage at room temperature .

Propiedades

Fórmula molecular

C10H11ClN2O

Peso molecular

210.66 g/mol

Nombre IUPAC

7-chloro-3,3-dimethyl-1,4-dihydroquinoxalin-2-one

InChI

InChI=1S/C10H11ClN2O/c1-10(2)9(14)12-8-5-6(11)3-4-7(8)13-10/h3-5,13H,1-2H3,(H,12,14)

Clave InChI

JZBNICJDZHMAFK-UHFFFAOYSA-N

SMILES canónico

CC1(C(=O)NC2=C(N1)C=CC(=C2)Cl)C

Origen del producto

United States
Foundational & Exploratory

A Technical Guide to Investigating the In Vitro Mechanism of Action of 7-chloro-3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The quinoxaline scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] This technical guide focuses on a specific derivative, 7-chloro-3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one, and outlines a comprehensive strategy for elucidating its in vitro mechanism of action. While direct mechanistic data for this compound is limited, this document synthesizes information from related quinoxaline analogs to propose a logical and robust investigational workflow. This guide is intended for researchers, scientists, and drug development professionals engaged in the characterization of novel chemical entities.

Introduction: The Quinoxaline Scaffold in Drug Discovery

Quinoxalines are bicyclic heterocyclic compounds that have garnered significant interest in pharmaceutical research due to their diverse pharmacological profiles.[2] The core structure serves as a versatile building block for the synthesis of molecules with potential therapeutic applications.[1] Various derivatives have been investigated for their efficacy as cytotoxic agents against cancer cell lines, inhibitors of key enzymes in signaling pathways, and as antimicrobial agents.[2][4] The broad bioactivity of this class of compounds underscores the importance of detailed mechanistic studies to identify specific molecular targets and pathways.

Compound of Interest:

  • Name: 7-chloro-3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one

  • CAS Number: 146739-57-3[5]

  • Molecular Formula: C₁₀H₁₁ClN₂O[1][5]

  • Molecular Weight: 210.66 g/mol [1][5]

Proposed Strategy for In Vitro Mechanistic Elucidation

Given the known activities of related quinoxaline derivatives, a multi-pronged approach is recommended to investigate the mechanism of action of 7-chloro-3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one. The following sections detail a series of proposed experiments, from broad phenotypic screening to more specific target-based assays.

Initial Phenotypic Screening: Antiproliferative and Cytotoxic Effects

The first step in characterizing a novel compound with a scaffold known for anticancer potential is to assess its impact on cell viability across a panel of cancer cell lines.

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Plate cancer cell lines (e.g., HT-29 for colon cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare a serial dilution of 7-chloro-3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one in appropriate cell culture medium. Treat the cells with a range of concentrations (e.g., 0.1 µM to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.[6]

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value.

Expected Data Output:

Cell LineCompound IC₅₀ (µM)Positive Control IC₅₀ (µM)
HT-29TBDTBD
A549TBDTBD
K562TBDTBD

TBD: To be determined through experimentation.

Investigating the Mode of Cell Death: Apoptosis and Cell Cycle Analysis

If significant antiproliferative activity is observed, the next logical step is to determine whether the compound induces apoptosis and/or causes cell cycle arrest.

Workflow for Apoptosis and Cell Cycle Investigation

G cluster_0 Initial Observation cluster_1 Mechanism of Cell Death Analysis cluster_2 Inferred Outcomes A Antiproliferative Activity (e.g., from MTT Assay) B Annexin V-FITC / PI Staining (Flow Cytometry) A->B Investigate Apoptosis C Caspase-Glo 3/7 Assay A->C Confirm Caspase Activity D Cell Cycle Analysis (Propidium Iodide Staining) A->D Assess Cell Cycle E Apoptosis Induction B->E C->E F Cell Cycle Arrest (G1, S, or G2/M) D->F

Caption: Workflow for investigating the mode of cell death.

Experimental Protocol: Cell Cycle Analysis via Flow Cytometry

  • Cell Treatment: Treat cells with 7-chloro-3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fixation: Fix the cells in 70% ethanol at -20°C overnight.

  • Staining: Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Hypothetical Target-Based Assays

Based on the activities of structurally related compounds, several potential molecular targets can be investigated.

a) Tubulin Polymerization Inhibition

Some tetrahydroquinoxaline derivatives act as colchicine binding site inhibitors, disrupting microtubule dynamics and arresting the cell cycle in the G2/M phase.[7]

Experimental Protocol: In Vitro Tubulin Polymerization Assay

  • Reaction Setup: In a 96-well plate, add tubulin protein to a polymerization buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP).

  • Compound Addition: Add 7-chloro-3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one at various concentrations. Include paclitaxel as a positive control for polymerization and colchicine as a positive control for inhibition.

  • Initiation and Monitoring: Incubate the plate at 37°C and monitor the change in absorbance at 340 nm over time using a plate reader. An increase in absorbance indicates tubulin polymerization.

  • Data Analysis: Compare the polymerization curves of the treated samples to the controls to determine if the compound inhibits or enhances tubulin polymerization.

b) Kinase Inhibition

Quinoxaline derivatives have been identified as potent inhibitors of various kinases, such as Apoptosis Signal-regulating Kinase 1 (ASK1).[4]

Proposed Investigational Pathway for Kinase Inhibition

G A Compound: 7-chloro-3,3-dimethyl-1,2,3,4- tetrahydroquinoxalin-2-one B Broad Kinase Panel Screen (e.g., KinomeScan) A->B Initial Screening C Identified Kinase Hit(s) (e.g., ASK1) B->C Identifies Potential Targets D In Vitro Kinase Assay (e.g., ADP-Glo) C->D Biochemical Validation E Cellular Target Engagement Assay (e.g., Western Blot for phospho-substrates) C->E Cellular Validation F Confirmation of Kinase Inhibition D->F E->F

Sources

An In-depth Technical Guide to the Physicochemical Properties of 7-chloro-3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Quinoxalinone Scaffolds in Modern Research

The quinoxaline scaffold, a fused bicyclic system of benzene and pyrazine rings, is a cornerstone in medicinal chemistry and materials science. Quinoxalinone derivatives, a subset of this family, are of particular interest due to their broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2][3][4] The specific compound, 7-chloro-3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one, serves as a versatile building block in the synthesis of more complex quinoxaline derivatives and is itself a subject of investigation for its therapeutic potential.[5]

In drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount.[6][7] These properties, such as molecular weight and density, govern a molecule's behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME).[8][9] Therefore, a detailed analysis of these characteristics is a critical early step in the evaluation of any new chemical entity. This guide provides a focused examination of the molecular weight and density of 7-chloro-3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one.

Chemical Identity and Molecular Structure

IUPAC Name: 7-chloro-3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one

CAS Number: 146739-57-3

Molecular Formula: C₁₀H₁₁ClN₂O

The structure of 7-chloro-3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one is characterized by a quinoxalinone core with a chlorine atom substituted at the 7-position of the benzene ring and two methyl groups at the 3-position of the pyrazinone ring.

Caption: Chemical structure of 7-chloro-3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one.

Physicochemical Properties

A precise understanding of a compound's physicochemical properties is crucial for predicting its behavior in various experimental and biological settings.

PropertyValueSource
Molecular Weight 210.66 g/mol
Density Data not availableN/A

While the molecular weight is a calculated constant based on the molecular formula, the density of a solid compound is an experimental value that can be influenced by factors such as crystalline form and temperature. To date, the experimental density of 7-chloro-3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one has not been reported in publicly available literature.

Determination of Density: Methodologies and Considerations

In the absence of published data, the density of a solid organic compound like 7-chloro-3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one can be determined through several established experimental techniques. The choice of method depends on the physical form of the sample (e.g., powder, single crystal) and the required precision.

Gas Pycnometry

This method is considered one of the most accurate for determining the skeletal density of a solid, which excludes the volume of any open pores. It operates on the principle of gas displacement, typically using an inert gas like helium.

start Weigh Solid Sample place_sample Place Sample in Chamber of Known Volume start->place_sample pressurize Pressurize Reference Chamber with Helium place_sample->pressurize expand Expand Gas into Sample Chamber pressurize->expand measure_pressure Measure Equilibrium Pressure expand->measure_pressure calculate_volume Calculate Sample Volume (Boyle's Law) measure_pressure->calculate_volume calculate_density Calculate Density (mass/volume) calculate_volume->calculate_density

Caption: Workflow for density determination by gas pycnometry.

Experimental Protocol: Gas Pycnometry

  • Sample Preparation: Ensure the sample is dry and free of contaminants.

  • Mass Measurement: Accurately weigh the solid sample using an analytical balance.

  • Analysis:

    • Place the weighed sample into the sample chamber of the gas pycnometer.

    • Seal the chamber and purge the system with helium to remove air and moisture.

    • Pressurize the reference chamber to a known pressure.

    • Open the valve connecting the reference and sample chambers, allowing the gas to expand.

    • Measure the final equilibrium pressure.

  • Calculation: The volume of the solid is calculated based on the change in pressure, using the principles of Boyle's Law. The density is then determined by dividing the mass of the sample by its calculated volume.

Causality Behind Experimental Choices: Helium is the preferred gas due to its small atomic size, allowing it to penetrate small pores and provide a more accurate measurement of the solid's volume. The non-reactive nature of helium ensures that it does not interact with the sample.

Liquid Displacement Method

This classic method is suitable for irregularly shaped solids that are insoluble in the displacement liquid.

Experimental Protocol: Liquid Displacement

  • Liquid Selection: Choose a liquid of known density in which the compound is insoluble.

  • Initial Volume: Add a known volume of the selected liquid to a graduated cylinder.

  • Mass Measurement: Weigh the solid sample.

  • Displacement: Carefully immerse the solid in the liquid, ensuring it is fully submerged.

  • Final Volume: Record the new volume of the liquid.

  • Calculation: The volume of the solid is the difference between the final and initial liquid volumes. The density is then calculated by dividing the mass of the solid by its volume.

Trustworthiness: The accuracy of this method relies on the precision of the volume and mass measurements and the complete insolubility of the sample in the chosen liquid.

Conclusion

The molecular weight of 7-chloro-3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one is a fundamental and precisely known property. While its density has not been experimentally determined and reported, this guide outlines reliable and standard methodologies for its measurement. For researchers in drug development and materials science, obtaining an accurate density value through these experimental approaches would provide valuable data for formulation studies, computational modeling, and quality control. The continued investigation into the physicochemical properties of quinoxalinone derivatives will undoubtedly contribute to the advancement of their therapeutic and technological applications.

References

  • Leeson, P. D., & Springthorpe, B. (2007). The influence of drug-like concepts on decision-making in medicinal chemistry. Nature Reviews Drug Discovery, 6(11), 881-890.
  • Di, L., & Kerns, E. H. (2003). Profiling drug-like properties in discovery research. Current Opinion in Chemical Biology, 7(3), 402-408.
  • Kerns, E. H., & Di, L. (2008).
  • Refaat, H. M. (2010). Synthesis, characterization, and biological activity of some new quinoxaline derivatives. European journal of medicinal chemistry, 45(8), 3563-3571.
  • NextSDS. (n.d.). 7-chloro-3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one. Retrieved from [Link]

  • Lipinski, C. A. (2004). Lead-and drug-like compounds: the rule-of-five revolution. Drug discovery today: technologies, 1(4), 337-341.
  • Jaso, A., Zarranz, B., Aldana, I., & Monge, A. (2003). Synthesis of new 2-acetyl and 2-benzoyl-3-phenylamino-6-substituted-quinoxaline 1, 4-dioxide derivatives as anti-Mycobacterium tuberculosis agents. Journal of medicinal chemistry, 46(24), 5243-5252.
  • Carta, A., Piras, S., Loriga, M., & Paglietti, G. (2006). Quinoxaline 1, 4-di-N-oxides. A class of interesting compounds. Mini reviews in medicinal chemistry, 6(11), 1179-1193.
  • Zarranz, B., Jaso, A., Aldana, I., & Monge, A. (2004). Synthesis and anticancer activity of new 3-alkylcarbonyl and 3-aroyl-1, 4-di-N-oxide quinoxaline derivatives. Bioorganic & medicinal chemistry, 12(12), 3233-3243.

Sources

An In-depth Technical Guide to Elucidating the Binding Affinity of 7-chloro-3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

In the landscape of contemporary drug discovery, the precise characterization of molecular interactions is paramount. Understanding the binding affinity of a small molecule to its biological target is a cornerstone of this process, providing critical data for lead optimization and the elucidation of mechanism of action. This guide offers a comprehensive, in-depth exploration of the methodologies and strategic considerations for studying the binding affinity of a novel compound, 7-chloro-3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one.

This quinoxaline derivative, with its distinct heterocyclic scaffold, represents a class of compounds with recognized potential for diverse biological activities.[1][2] While the specific targets of this particular molecule are still under investigation, this guide will proceed with a hypothetical yet plausible scenario where 7-chloro-3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one has been identified as a potential inhibitor of a key protein kinase, a common target for quinoxaline-based compounds.[2][3]

This document is structured to provide not just a series of protocols, but a strategic workflow, guiding the researcher from initial characterization to a comprehensive understanding of the compound's binding thermodynamics. We will delve into the "why" behind experimental choices, ensuring a foundation of scientific integrity and trustworthiness in the generated data.

The Compound of Interest: 7-chloro-3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one

7-chloro-3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one is a heterocyclic organic compound belonging to the quinoxaline family.[1] Its structure, characterized by a quinoxaline core with a chlorine atom at the 7th position and two methyl groups at the 3rd position, makes it a subject of interest in medicinal chemistry.[1] The synthesis of this compound can be achieved through cyclization reactions of appropriate precursors.[1]

For the purpose of this guide, we will hypothesize that preliminary high-throughput screening has identified this compound as a potential inhibitor of "Kinase-X," a fictitious but representative serine/threonine kinase implicated in a particular disease pathway. The subsequent binding affinity studies are therefore designed to validate this initial finding and provide a detailed quantitative characterization of the interaction.

Foundational Principles of Binding Affinity

Before delving into specific techniques, it is crucial to understand the core concepts of binding affinity. The interaction between a ligand (L), our quinoxaline derivative, and a protein (P), Kinase-X, can be described by the law of mass action for a reversible binding event:

P + L ⇌ PL

The strength of this interaction is quantified by the equilibrium dissociation constant (Kd), which is the ratio of the off-rate (k_off) to the on-rate (k_on) of the binding event. A lower Kd value signifies a higher binding affinity.

A Multi-faceted Approach to Binding Affinity Determination

No single technique provides a complete picture of a molecular interaction. Therefore, a robust binding affinity study employs a combination of methods to cross-validate findings and gain deeper insights. Our workflow will incorporate three gold-standard techniques: Surface Plasmon Resonance (SPR) for real-time kinetics, Isothermal Titration Calorimetry (ITC) for a complete thermodynamic profile, and Radioligand Binding Assays for validation in a more complex biological matrix.

Surface Plasmon Resonance (SPR): Real-time Kinetics and Affinity

SPR is a label-free optical sensing technique that allows for the real-time monitoring of biomolecular interactions.[4][5][6] It provides not only the equilibrium dissociation constant (Kd) but also the association (k_on) and dissociation (k_off) rate constants, offering a kinetic fingerprint of the interaction.[4][5]

SPR_Workflow cluster_prep Preparation cluster_immobilization Immobilization cluster_binding Binding Analysis cluster_analysis Data Analysis ligand_prep Ligand (Kinase-X) Preparation & QC chip_selection Sensor Chip Selection ligand_prep->chip_selection Select appropriate surface chemistry analyte_prep Analyte (Quinoxalinone) Preparation & QC analyte_injection Analyte Injection (Multiple Concentrations) analyte_prep->analyte_injection immobilization Ligand Immobilization on Sensor Chip chip_selection->immobilization Optimize pH and ligand concentration immobilization->analyte_injection Inject analyte over immobilized ligand sensorgram Sensorgram Generation analyte_injection->sensorgram Real-time monitoring of binding data_fitting Data Fitting to Binding Models sensorgram->data_fitting Global or single-cycle kinetics kinetic_params Determination of ka, kd, and KD data_fitting->kinetic_params Calculate affinity and kinetic rates

Caption: Workflow for SPR-based binding affinity analysis.

  • Preparation of Ligand and Analyte:

    • Express and purify Kinase-X to >95% purity.

    • Prepare a stock solution of 7-chloro-3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one in a suitable solvent (e.g., DMSO) and then serially dilute it in the running buffer.[5] The concentration range should ideally span 10-fold below to 10-fold above the expected Kd.[4]

  • Ligand Immobilization:

    • Select a sensor chip appropriate for the ligand (e.g., a CM5 chip for amine coupling).[5]

    • Activate the sensor surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[7]

    • Inject Kinase-X over the activated surface to achieve the desired immobilization level.

    • Deactivate any remaining active esters with an injection of ethanolamine.

  • Analyte Binding and Data Acquisition:

    • Inject the serial dilutions of the quinoxalinone derivative over the immobilized Kinase-X surface.

    • Monitor the change in the refractive index in real-time to generate a sensorgram, which plots the binding response (in Resonance Units, RU) versus time.[4]

    • Each injection cycle should include an association phase, a steady-state phase, and a dissociation phase.[6]

  • Data Analysis:

    • Subtract the response from a reference flow cell (without immobilized ligand) to correct for bulk refractive index changes.

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software to determine k_on, k_off, and Kd.[4]

Isothermal Titration Calorimetry (ITC): The Thermodynamic Signature

ITC is a powerful technique that directly measures the heat released or absorbed during a binding event.[8][9] This allows for the determination of not only the binding affinity (Kd) and stoichiometry (n) but also the enthalpy (ΔH) and entropy (ΔS) of the interaction in a single experiment, providing a complete thermodynamic profile.[8][9][10]

ITC_Workflow cluster_prep Preparation cluster_titration Titration cluster_data Data Acquisition cluster_analysis Data Analysis protein_prep Protein (Kinase-X) Preparation & Dialysis cell_loading Load Protein into Sample Cell protein_prep->cell_loading ligand_prep Ligand (Quinoxalinone) Preparation syringe_loading Load Ligand into Syringe ligand_prep->syringe_loading titration Inject Ligand into Protein Solution cell_loading->titration syringe_loading->titration heat_measurement Measure Heat Change per Injection titration->heat_measurement thermogram Generate Thermogram heat_measurement->thermogram integration Integrate Peak Areas thermogram->integration binding_isotherm Plot Integrated Heat vs. Molar Ratio integration->binding_isotherm fitting Fit to Binding Model binding_isotherm->fitting thermo_params Determine KD, n, ΔH, and ΔS fitting->thermo_params

Caption: Workflow for ITC-based thermodynamic analysis.

  • Sample Preparation:

    • Dialyze the purified Kinase-X extensively against the desired buffer to ensure a perfect buffer match between the protein and ligand solutions.

    • Prepare a concentrated stock solution of 7-chloro-3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one in the same dialysis buffer.

  • Instrument Setup and Loading:

    • Thoroughly clean the ITC instrument.

    • Load the Kinase-X solution into the sample cell and the quinoxalinone solution into the injection syringe.[8]

  • Titration:

    • Perform a series of small, precise injections of the ligand into the protein solution while maintaining a constant temperature.[8]

    • The instrument measures the heat change associated with each injection.[9]

  • Data Analysis:

    • Integrate the area under each peak in the raw thermogram to determine the heat released or absorbed per injection.[8]

    • Plot the integrated heat against the molar ratio of ligand to protein to generate a binding isotherm.[8]

    • Fit the binding isotherm to a suitable binding model to extract the thermodynamic parameters: Kd, n, ΔH, and ΔS.[8][9]

Radioligand Binding Assay: High-Throughput and In-situ Validation

Radioligand binding assays are a classic and highly sensitive method for quantifying ligand-receptor interactions.[11][12] These assays are particularly useful for validating binding in a more complex biological context, such as in cell membrane preparations.[11]

RBA_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis membrane_prep Membrane Preparation (from cells expressing Kinase-X) assay_setup Set up Assay Plate: Membranes + Radioligand + Competitor membrane_prep->assay_setup radioligand_prep Radiolabeled Ligand Preparation radioligand_prep->assay_setup competitor_prep Unlabeled Competitor (Quinoxalinone) Dilutions competitor_prep->assay_setup incubation Incubate to Equilibrium assay_setup->incubation filtration Rapid Filtration to Separate Bound from Free Ligand incubation->filtration scintillation Scintillation Counting filtration->scintillation competition_curve Plot % Inhibition vs. Competitor Concentration scintillation->competition_curve ic50 Determine IC50 competition_curve->ic50 ki Calculate Ki using Cheng-Prusoff Equation ic50->ki

Caption: Workflow for a competitive radioligand binding assay.

  • Preparation of Reagents:

    • Prepare a membrane fraction from cells overexpressing Kinase-X.[13]

    • Synthesize or purchase a radiolabeled version of a known Kinase-X inhibitor (the "radioligand").

    • Prepare serial dilutions of the unlabeled 7-chloro-3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one.[13]

  • Assay Incubation:

    • In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled quinoxalinone.[13]

    • Include control wells for total binding (no competitor) and non-specific binding (a high concentration of a known unlabeled inhibitor).

    • Incubate the plate to allow the binding to reach equilibrium.[13]

  • Separation and Quantification:

    • Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.[13]

    • Wash the filters to remove any non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.[13]

  • Data Analysis:

    • Calculate the specific binding at each concentration of the competitor by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.

    • Fit the curve using non-linear regression to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding).

    • Calculate the inhibitory constant (Ki) from the IC50 using the Cheng-Prusoff equation.[13]

Data Presentation and Interpretation

The quantitative data obtained from these experiments should be summarized in a clear and concise manner to facilitate comparison and interpretation.

Table 1: Summary of Binding Affinity Data for 7-chloro-3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one against Kinase-X

ParameterSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)Radioligand Binding Assay
Affinity (Kd/Ki) [Example Value, e.g., 150 nM][Example Value, e.g., 180 nM][Example Value, e.g., 200 nM]
Association Rate (k_on) [Example Value, e.g., 1.2 x 10^5 M⁻¹s⁻¹]Not ApplicableNot Applicable
Dissociation Rate (k_off) [Example Value, e.g., 1.8 x 10⁻² s⁻¹]Not ApplicableNot Applicable
Stoichiometry (n) Not Directly Measured[Example Value, e.g., 1.1]Not Applicable
Enthalpy (ΔH) Not Measured[Example Value, e.g., -8.5 kcal/mol]Not Measured
Entropy (ΔS) Not Measured[Example Value, e.g., 5.2 cal/mol·K]Not Measured

The consistency of the affinity values across the different techniques provides confidence in the results. The SPR data reveals the kinetics of the interaction, while the ITC data provides a thermodynamic signature, indicating whether the binding is enthalpically or entropically driven.

Conclusion

The comprehensive characterization of the binding affinity of 7-chloro-3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one to its putative target, Kinase-X, is a critical step in its development as a potential therapeutic agent. By employing a multi-pronged approach that combines the real-time kinetic analysis of SPR, the thermodynamic depth of ITC, and the in-situ validation of radioligand binding assays, researchers can build a robust and reliable dataset. This in-depth understanding of the molecular interactions at play is essential for making informed decisions in the drug discovery and development pipeline.

References

  • EvitaChem. (n.d.). 7-Chloro-3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one.
  • Creative BioMart. (n.d.). Principle and Protocol of Surface Plasmon Resonance (SPR).
  • Malvern Panalytical. (n.d.). Isothermal Titration Calorimetry | Biomolecular Interactions Analysis.
  • Creative Biolabs. (n.d.). Surface Plasmon Resonance Protocol & Troubleshooting.
  • Velazquez-Campoy, A., & Freire, E. (2006). Characterization of molecular interactions using isothermal titration calorimetry. Methods in Molecular Biology, 323, 1-15.
  • Limbird, L. E. (1996). Radioligand binding methods: practical guide and tips. The American Physiological Society.
  • Gallicchio, E., & Levy, R. M. (2011). Best Practices for Constructing, Preparing, and Evaluating Protein-Ligand Binding Affinity Benchmarks. Journal of Chemical Information and Modeling, 51(8), 1715–1731.
  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
  • IntechOpen. (2022, May 13). Isothermal Calorimetry: Molecular Interactions between Small Molecules in Organic Solvents.
  • Zhang, W., & Liu, Y. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-10.
  • Zhang, W., & Liu, Y. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-10.
  • ATA Scientific. (2018, January 16). How Isothermal Titration Calorimetry (ITC) Measures Biomolecular Interactions.
  • Karlsson, R., & Fält, A. (1997). Experimental design for kinetic analysis of protein-protein interactions with surface plasmon resonance biosensors. Journal of Immunological Methods, 200(1-2), 121-133.
  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocols.
  • Rich, R. L., & Myszka, D. G. (2011). Surface Plasmon Resonance : Methods and Protocols. Springer.
  • Abdel-Wahab, B. F., Abdel-Gawad, H., & Mohamed, H. A. (2025, April 11). A State-Of-The-Art Overview of Quinoxaline, Its Derivatives, and Applications. Mini-Reviews in Organic Chemistry, 22(4), 415-435.
  • de Esch, I. J. P., et al. (2013). Structure–Activity Relationships of Quinoxaline-Based 5-HT3A and 5-HT3AB Receptor-Selective Ligands. ACS Chemical Neuroscience, 4(11), 1479-1483.
  • TA Instruments. (n.d.). Characterizing Protein-Protein interactions by iTC.
  • TA Instruments. (2024, January 8). How to Assess Binding in Drug Discovery.
  • BenchChem. (2025). Protocol for Binding Affinity Assays: A Comprehensive Guide.
  • Technology Networks. (2024, January 8). Understanding Binding Kinetics To Optimize Drug Discovery.
  • Portland Press. (2023, February 13). A beginner's guide to surface plasmon resonance. The Biochemist.
  • Fass, J., et al. (2021). Best practices for constructing, preparing, and evaluating protein-ligand binding affinity benchmarks. arXiv preprint arXiv:2105.06222.
  • Cruz-Cabrera, J., et al. (2026, January 23). Molecular interactions of cinnamyl and quinoxaline derivatives with Bcl-2 antiapoptotic proteins: a computational study. Organic & Biomolecular Chemistry.
  • Abdel-Wahab, B. F., Abdel-Gawad, H., & Mohamed, H. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Current Organic Chemistry, 19(12), 1170-1203.
  • ResearchGate. (n.d.). Overview of the structure-activity relationship (SAR) of quinoxaline derivatives.
  • Cruz-Cabrera, J., et al. (n.d.). Molecular interactions of cinnamyl and quinoxaline derivatives with Bcl-2 antiapoptotic proteins: a computational study. Organic & Biomolecular Chemistry.
  • Loh, W.-S., et al. (2009). 7-Chloro-3,3-dimethyl-9-phenyl-1,2,3,4-tetrahydroacridin-1-one. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3237.
  • Kitao, Y., et al. (2022). The discovery of 3,3-dimethyl-1,2,3,4-tetrahydroquinoxaline-1-carboxamides as AMPD2 inhibitors with a novel mechanism of action. Bioorganic & Medicinal Chemistry Letters, 129110.
  • Wang, Y., et al. (2023). Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors. RSC Medicinal Chemistry, 14(11), 2269-2282.
  • IntechOpen. (n.d.). c-3 functionalization of quinoxalin-2-ones and dihydroquinoxalin-2-ones.
  • Li, J., et al. (2023). Highly enantioselective synthesis of both tetrahydroquinoxalines and dihydroquinoxalinones via Rh–thiourea catalyzed asymmetric hydrogenation. Chemical Science, 14(13), 3467-3474.
  • ResearchGate. (n.d.). Synthesis of 7-chloro-2,3-dihydro-2-[1-(pyridinyl)alkyl]-pyridazino[4,5-b]-quinoline- 1,4,10(5H)-triones as NMDA glycine-site antagonists.

Sources

Literature Review: Biological Activity of 7-Chloro-3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one and Related Scaffolds

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 7-chloro-3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one (CAS: 146739-57-3) represents a highly versatile nitrogen-containing heterocyclic scaffold [1]. Characterized by a quinoxaline core, a chlorine atom at the 7-position, and gem-dimethyl groups at the 3-position, this molecule serves as a critical pharmacophore in modern medicinal chemistry and agrochemistry. Recent breakthroughs have identified derivatives of the 3,3-dimethyl-1,2,3,4-tetrahydroquinoxaline class as first-in-class, allosteric inhibitors of AMP Deaminase 2 (AMPD2) —a prime target for metabolic disorders and immuno-oncology [2]. Furthermore, halogenated tetrahydroquinoxalines have demonstrated potent fungicidal properties by disrupting pathogen membrane integrity [4].

This whitepaper synthesizes the structural biology, mechanistic pathways, and experimental workflows required to evaluate the biological activity of this compound class, providing a self-validating framework for drug development professionals.

Structural Biology & Mechanism of Action

The AMPD2 Allosteric Modulation Pathway

AMPD2 is a hepatic enzyme responsible for the deamination of adenosine monophosphate (AMP) into inosine monophosphate (IMP). Inhibiting AMPD2 is hypothesized to elevate intracellular AMP levels, thereby activating AMP-activated protein kinase (AMPK), a master regulator of energy homeostasis [2].

Historically, AMPD inhibitors were substrate-competitive and lacked isozyme selectivity. However, 3,3-dimethyl-1,2,3,4-tetrahydroquinoxaline-1-carboxamides act via a novel allosteric mechanism . By binding outside the active site, these compounds induce a profound conformational change in the enzyme, altering the architecture of the substrate pocket and physically occluding AMP from binding [2, 3].

AMPD2_Pathway ATP ATP ADP ADP ATP->ADP AMP AMP ADP->AMP IMP IMP (Anti-inflammatory) AMP->IMP Catalyzed by AMPD2 AMPK AMPK Activation (Energy Homeostasis) AMP->AMPK Accumulation triggers AMPD2 AMPD2 Enzyme AMPD2->AMP Binds Substrate Inhibitor Quinoxaline Inhibitor (Allosteric Modulator) Inhibitor->AMPD2 Induces Conformational Change

Metabolic pathway showing AMPD2 catalysis of AMP to IMP and the allosteric inhibition mechanism.
Antimicrobial and Fungicidal Mechanisms

Beyond human metabolism, halogenated 1,2,3,4-tetrahydroquinoxalines (such as the 7-chloro and 6,7-dichloro derivatives) exhibit profound agrochemical utility. Mechanistic investigations indicate that these compounds enhance cell membrane permeability and disrupt membrane integrity in plant pathogens like Rhizoctonia solani, fundamentally hindering mycelial growth [4]. The lipophilicity provided by the chlorine substitution is critical for penetrating the fungal cell wall.

Quantitative Data & Structure-Activity Relationship (SAR)

The biological efficacy of the tetrahydroquinoxaline scaffold is highly dependent on its substitution pattern. The gem-dimethyl group at the 3-position provides necessary steric bulk to lock the molecule into a bioactive conformation, while halogenation (e.g., 7-chloro) modulates electronic distribution and metabolic stability.

Table 1: Pharmacological Profile of Tetrahydroquinoxaline Derivatives

Compound Class / ModificationPrimary Biological TargetMechanism of ActionObserved Biological Effect
3,3-dimethyl-THQ-1-carboxamides AMP Deaminase 2 (AMPD2)Allosteric structural modulation of substrate pocketNear-complete suppression of hepatic IMP production in vivo [2].
7-chloro-3,3-dimethyl-THQ-2-one Synthetic Intermediate / BroadServes as a rigid, lipophilic pharmacophore coreHigh potential for antimicrobial and targeted kinase inhibition [1].
Halogenated THQ derivatives Fungal Cell MembraneDisruption of membrane integrity and permeability>80% inhibition rate against R. solani and V. mali [4].

Experimental Workflows & Protocols

To rigorously validate the biological activity of 7-chloro-3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one derivatives, researchers must employ self-validating experimental systems. The following protocols detail the causal logic and step-by-step methodologies required.

Protocol 1: Time-Dependent AMPD2 Inhibition Assay (Preincubation Method)

Causality & Logic: Standard High-Throughput Screening (HTS) assays often miss allosteric inhibitors because enzyme conformational changes are time-dependent. By preincubating the AMPD2 enzyme with the quinoxaline derivative before adding the AMP substrate, the assay captures the slow-binding kinetic shift, successfully isolating allosteric modulators from competitive inhibitors [2].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare recombinant human AMPD2 enzyme in an assay buffer containing 50 mM Tris-HCl (pH 7.5), 100 mM KCl, and 0.1% BSA.

  • Compound Dilution: Serially dilute the tetrahydroquinoxaline derivative in DMSO, ensuring a final DMSO concentration of <1% in the assay well to prevent enzyme denaturation.

  • Preincubation Phase (Critical Step): Mix the enzyme solution with the diluted compound in a 384-well microplate. Incubate at 25°C for exactly 60 minutes. Note: A parallel control plate with 0-minute preincubation must be run to calculate the time-dependent shift.

  • Reaction Initiation: Add the substrate (AMP) at a concentration equal to its Km​ value to initiate the reaction.

  • Detection: Terminate the reaction after 15 minutes using a stop solution. Quantify the production of IMP using liquid chromatography-mass spectrometry (LC-MS) or a coupled colorimetric assay.

  • Validation: A compound is confirmed as an allosteric hit if the IC50​ value is significantly lower in the 60-minute preincubation plate compared to the 0-minute plate.

Protocol 2: X-Ray Co-Crystallography of the Enzyme-Inhibitor Complex

Causality & Logic: To definitively prove the allosteric mechanism identified in Protocol 1, structural biology must be employed. Co-crystallizing the enzyme with the inhibitor allows researchers to visualize the exact binding pocket and the induced structural shift that prevents substrate binding (as deposited in PDB: 8HUB) [3].

Step-by-Step Methodology:

  • Protein Expression: Express human AMPD2 in a Spodoptera frugiperda (Sf9) insect cell system to ensure proper post-translational modifications.

  • Purification: Purify the protein using affinity chromatography followed by size-exclusion chromatography (SEC) to achieve >95% homogeneity.

  • Complex Formation: Incubate the purified AMPD2 protein (at ~10 mg/mL) with a 5-fold molar excess of the quinoxaline inhibitor for 2 hours on ice to ensure complex formation.

  • Crystallization: Use the sitting-drop vapor diffusion method. Mix 1 µL of the protein-inhibitor complex with 1 µL of reservoir solution (e.g., 20% PEG 3350, 0.2 M ammonium citrate).

  • Data Collection: Harvest crystals, cryoprotect them in 20% glycerol, and flash-freeze in liquid nitrogen. Collect X-ray diffraction data at a synchrotron light source.

  • Refinement: Solve the structure using molecular replacement and refine the model to confirm the allosteric binding site outside the catalytic center.

Workflow HTS 1. HTS & Preincubation (Identify Time-Dependent Hits) SAR 2. SAR Optimization (Tetrahydroquinoxaline Core) HTS->SAR Cryst 3. X-ray Crystallography (Confirm Allosteric Pocket) SAR->Cryst InVivo 4. In Vivo Validation (Measure Hepatic IMP) Cryst->InVivo

Experimental workflow for discovering and validating allosteric AMPD2 inhibitors.

In Vivo Biomarker Validation

To translate in vitro findings into physiological relevance, the biological activity of these compounds is validated in vivo. For AMPD2 inhibitors, the self-validating metric is the reduction of hepatic IMP levels.

Table 2: Ex Vivo / In Vivo Biomarker Response (Mouse Liver Model)

BiomarkerExpected Response (AMPD2 Inhibition)Observed Response (Quinoxaline Treatment)Interpretation
Hepatic AMPD2 Activity Complete suppressionNear-complete suppressionTarget engagement confirmed [2].
Hepatic IMP Levels Significant decreaseProfound reductionMechanistic validation of AMPD2 blockade [2].
Hepatic AMP Levels Significant increaseNo significant increaseSuggests compensatory metabolic pathways clear excess AMP [2].
AMPK Phosphorylation Increased activationNo significant change observedAMP accumulation is insufficient to trigger AMPK in vivo [2].

Note on Causality: The failure to observe AMPK activation despite complete AMPD2 inhibition highlights the complexity of metabolic networks. It proves that while the quinoxaline derivative is a perfect tool compound for AMPD2 inhibition, the physiological clearance of AMP prevents the hypothesized downstream AMPK activation.

Conclusion and Future Perspectives

The 7-chloro-3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one scaffold and its derivatives are highly privileged structures in modern biological research. By leveraging time-dependent preincubation assays and X-ray crystallography, researchers have unlocked their potential as highly selective, allosteric modulators of AMPD2. Concurrently, their ability to disrupt cellular membranes positions them as next-generation agricultural fungicides. Future drug development efforts should focus on optimizing the pharmacokinetic profiles of these compounds while utilizing them as chemical probes to further map the complexities of purine metabolism and immuno-oncology.

References

  • EvitaChem.
  • Kitao, Y., et al. (2022).The discovery of 3,3-dimethyl-1,2,3,4-tetrahydroquinoxaline-1-carboxamides as AMPD2 inhibitors with a novel mechanism of action. Bioorganic & Medicinal Chemistry Letters, 80(7):129110. PubMed / NIH.
  • Adachi, T., Doi, S. (2023).PDB-8HUB: AMP deaminase 2 in complex with an inhibitor.
  • Journal of Agricultural and Food Chemistry. (2025).Synthesis and Evaluation of Novel 1,2,3,4-Tetrahydroquinoxaline Derivatives as Potential Fungicidal Agents.

Architectural and Physicochemical Profiling of 7-Chloro-3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As drug discovery and materials science pivot toward structurally complex, sp3-enriched scaffolds, saturated heterocyclic cores have become indispensable. 7-Chloro-3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one (CAS: 146739-57-3) represents a highly versatile building block. This whitepaper provides an in-depth analysis of its structural causality, physicochemical properties, and validated synthetic workflows. Designed for researchers and process chemists, this guide bridges the gap between theoretical molecular dynamics and bench-level execution.

Molecular Architecture & Chemical Causality

The utility of 7-chloro-3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one stems directly from its highly intentional substitution pattern. As an application scientist, it is critical to understand why this specific architecture behaves the way it does in both biological and synthetic environments.

  • The gem-Dimethyl Effect (C3 Position): In unsubstituted quinoxalin-2-ones, the heterocyclic ring is prone to tautomerization and subsequent oxidation, rapidly aromatizing into a flat, fully conjugated system. The incorporation of two methyl groups at the C3 position sterically blocks this aromatization pathway. Causality: This locks the molecule in a puckered, sp3-hybridized conformation. Increasing the fraction of sp3 carbons ( Fsp3​ ) dramatically enhances aqueous solubility and reduces off-target promiscuity in medicinal chemistry applications.

  • Aryl Chloride Substitution (C7 Position): The chlorine atom serves a dual purpose. First, through inductive electron withdrawal, it lowers the pKa​ of the adjacent N4 amine, modulating its hydrogen-bond donor capacity to optimize membrane permeability. Second, it provides an orthogonal synthetic handle. Causality: The C-Cl bond acts as an electrophilic vector for late-stage transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations), allowing rapid library generation for structure-activity relationship (SAR) studies.

StructuralCausality Core 7-Chloro-3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one Sub1 gem-Dimethyl Group (C3) Core->Sub1 Sub2 Aryl Chloride (C7) Core->Sub2 Sub3 Lactam Motif (N1-C2) Core->Sub3 Effect1 Blocks Aromatization Increases Fsp3 Sub1->Effect1 Effect2 Lowers N4 pKa Enables Cross-Coupling Sub2->Effect2 Effect3 H-Bond Donor/Acceptor Target Binding Sub3->Effect3

Causality of structural motifs on the physicochemical and reactive profile.

Quantitative Physicochemical Profile

Understanding the baseline physicochemical metrics is essential for downstream formulation and assay development. The data below synthesizes computational and experimental values sourced from the [1] and [2].

Table 1: Core Physicochemical Properties

PropertyValueMechanistic Implication
CAS Number 146739-57-3Primary identifier for regulatory tracking.
Molecular Formula C10​H11​ClN2​O Dictates exact mass requirements for HRMS.
Molecular Weight 210.66 g/mol Optimal for fragment-based drug discovery (FBDD).
Monoisotopic Mass 210.0554 DaCritical for high-resolution mass spectrometry calibration.
XLogP3 (Predicted) ~2.1Indicates moderate lipophilicity, ideal for oral bioavailability.
H-Bond Donors 2 (N1-H, N4-H)Facilitates interaction with kinase hinge regions.
H-Bond Acceptors 2 (C=O, N4)Enables diverse binding modalities in protein pockets.

Synthetic Methodology & Self-Validating Protocol

To ensure reproducibility, the synthesis of this quinoxaline core must be approached as a self-validating system. The following protocol leverages the reaction between 4-chloro-1,2-phenylenediamine and ethyl 2-bromo-2-methylpropanoate.

Step-by-Step Workflow
  • Reagent Preparation: Dissolve 4-chloro-1,2-phenylenediamine (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).

    • Causality: DMF is selected for its high dielectric constant, which stabilizes the polar transition state of the impending SN​2 displacement.

  • Base-Mediated Alkylation: Add potassium carbonate ( K2​CO3​ , 2.0 eq), followed by the dropwise addition of ethyl 2-bromo-2-methylpropanoate (1.1 eq) at 0°C.

    • Causality: K2​CO3​ is a mild, heterogeneous base. It neutralizes the generated HBr without being nucleophilic enough to hydrolyze the ethyl ester prematurely.

  • Thermal Cyclization: Elevate the reaction temperature to 80°C under an inert nitrogen atmosphere for 12 hours.

    • Causality: The gem-dimethyl group creates steric compression (the Thorpe-Ingold effect), which thermodynamically drives the intramolecular amidation, expelling ethanol to form the lactam ring.

  • Self-Validation Checkpoint (In-Process Control): After 4 hours, pull a 10 µL aliquot for LC-MS analysis.

    • Validation Logic: If the acyclic intermediate ( m/z ~229 [M+H]+ ) is the dominant peak, the thermal energy is insufficient for cyclization. The reaction is only validated to proceed to workup when the target mass ( m/z 211 [M+H]+ ) constitutes >95% of the total ion chromatogram.

  • Workup & Purification: Quench the reaction with ice water to precipitate the product. Extract with ethyl acetate, wash thoroughly with brine (to partition out the DMF), dry over MgSO4​ , and purify via flash column chromatography.

SynthesisWorkflow A 4-Chloro-1,2- phenylenediamine (Nucleophile) C N-Alkylation (DMF, K2CO3) A->C B Ethyl 2-bromo-2- methylpropanoate (Electrophile) B->C D Thermal Cyclization (80°C, 12h) C->D Intermediate Validation (LC-MS) E 7-Chloro-3,3-dimethyl- 1,2,3,4-tetrahydro- quinoxalin-2-one D->E Yield >75%

Synthetic workflow and self-validating cyclization of the quinoxaline core.

Advanced Spectrometric Characterization

For laboratories utilizing Ion Mobility-Mass Spectrometry (IM-MS) for structural elucidation, Collision Cross Section (CCS) data is a vital orthogonal metric to m/z . The following predicted CCS values allow for the rapid identification of the compound in complex biological matrices without relying solely on chromatographic retention times, as aggregated by the [2].

Table 2: Ion Mobility-Mass Spectrometry (IM-MS) Profile

Adduct TypeMass-to-Charge Ratio ( m/z )Predicted CCS (Ų)
[M+H]+ 211.063143.2
[M+Na]+ 233.045153.6
[M+NH4​]+ 228.090162.4
[M−H]− 209.049142.6
[M+HCOO]− 255.054154.6

Hazard Classification & Laboratory Safety Protocol

Maintaining scientific integrity requires strict adherence to safety protocols. Based on harmonized regulatory data provided by [3], the compound exhibits specific toxicological vectors that must be mitigated through engineered controls.

Table 3: GHS Hazard Classifications

Hazard ClassCategoryHazard CodeClinical Manifestation / Description
Acute Toxicity 4H302, H312, H332Harmful if swallowed, in contact with skin, or inhaled.
Skin Irritation 2H315Causes localized epidermal irritation and erythema.
Eye Irritation 2AH319Causes serious eye irritation; potential for corneal damage.
STOT SE 3H336Specific Target Organ Toxicity (Single Exposure): May cause drowsiness or dizziness.
Safety Causality & Handling Directives

Because the compound presents a Category 3 STOT SE hazard (H336) affecting the central nervous system, ambient benchtop handling of the dry powder is strictly prohibited .

  • Engineering Controls: Weighing and transfer must occur within a Class II Type A2 biological safety cabinet or a calibrated chemical fume hood to prevent the inhalation of aerosolized micro-particulates.

  • PPE: Nitrile gloves (minimum 5 mil thickness) and tight-fitting safety goggles are mandatory to neutralize the H312 (dermal toxicity) and H319 (eye irritation) vectors.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 11195186, 7-chloro-3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one." PubChem. URL:[Link]

  • NextSDS. "4-(2-chloroacetyl)-3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one — Chemical Substance Information." NextSDS Regulatory Database. URL:[Link]

Methodological & Application

Application Note & Protocol: Synthesis and Derivatization of 7-chloro-3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 7-chloro-3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one (CAS: 146739-57-3) is a highly versatile, privileged heterocyclic scaffold utilized extensively in medicinal chemistry[1]. Characterized by a partially saturated pyrazine ring fused to a chlorinated benzene ring, this precursor is critical in the synthesis of complex pharmacophores, including imidazo[1,5-a]quinoxaline-based γ -aminobutyric acid (GABA A​ ) receptor modulators[2] and dual SENP1/SENP2 protease inhibitors[3].

This application note provides researchers with field-proven mechanistic insights, optimized synthetic routes, and self-validating protocols for the generation and downstream functionalization of this critical building block.

Chemical Profile & Safety Parameters

Before initiating synthesis, it is critical to understand the physicochemical properties and hazard profile of the target compound. The presence of the secondary amine (N4) and the amide (N1) dictates its reactivity, while its hazard classifications necessitate specific handling protocols[4].

Table 1: Physicochemical Properties and Safety Profile

ParameterValue / Description
Molecular Formula C 10​ H 11​ ClN 2​ O[1]
Molecular Weight 210.66 g/mol [1]
Monoisotopic Mass 210.0560 Da[5]
Key Structural Features gem-Dimethyl group (C3), Secondary Amine (N4), Lactam/Amide (N1-C2)
Hazard Classifications Acute Tox. 4 (H302, H312, H332); Skin Irrit. 2 (H315); Eye Irrit. 2A (H319)[4]
Handling Requirements Fume hood, nitrile gloves, safety goggles. Avoid inhalation of dust.

Mechanistic Insights & Synthetic Strategies

The synthesis of the 3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one core typically relies on the condensation of an o-phenylenediamine derivative with a functionalized three-carbon electrophile. Two primary routes are utilized in drug discovery:

  • Route A (The Bargellini Multicomponent Reaction): This is the most atom-economical and scalable approach[3]. It involves the reaction of 4-chloro-1,2-phenylenediamine with acetone and chloroform in the presence of sodium hydroxide.

    • Causality: The strong base deprotonates chloroform to generate a trichloromethyl anion, which attacks acetone to form a trichloromethyl carbinol. In situ cyclization forms a highly reactive gem-dichloroepoxide. The diamine nucleophilically opens the epoxide, followed by hydrolysis and lactamization to yield the quinoxalinone.

    • Regioselectivity: The C2-amine of 4-chloro-1,2-phenylenediamine (para to the chlorine) is more nucleophilic than the C1-amine (meta to the chlorine) due to resonance stabilization offsetting inductive withdrawal. Consequently, initial attack predominantly yields the 7-chloro isomer, though the 6-chloro isomer forms as a minor byproduct requiring separation.

  • Route B (Direct Alkylation/Acylation): Utilizing ethyl 2-bromoisobutyrate and a base (e.g., K 2​ CO 3​ ). While offering slightly better regiocontrol, this route is often slower and requires harsher heating compared to the Bargellini phase-transfer conditions.

Synthesis_Workflow SM 4-Chloro-1,2-phenylenediamine R_A Acetone + Chloroform NaOH (Phase Transfer) SM->R_A Route A R_B Ethyl 2-bromoisobutyrate K2CO3, DMF SM->R_B Route B Int_A gem-Dichloroepoxide Intermediate R_A->Int_A in situ Prod 7-Chloro-3,3-dimethyl- 1,2,3,4-tetrahydroquinoxalin-2-one R_B->Prod SN2 & Amidation Int_A->Prod Cyclization

Fig 1. Mechanistic pathways for synthesizing the 7-chloro-3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one core.

Experimental Protocols

Protocol A: Synthesis via the Bargellini Reaction (Self-Validating System)

This protocol is adapted from optimized procedures for generating spirocyclic and gem-dimethyl dihydroquinoxalinones[3].

Materials:

  • 4-chloro-1,2-phenylenediamine (1.0 eq, e.g., 20.0 mmol)

  • Acetone (Solvent and reactant, 10 volumes)

  • Chloroform (1.5 eq, 30.0 mmol)

  • NaOH (Powdered, 4.0 eq, 80.0 mmol)

  • Phase Transfer Catalyst (Optional, e.g., TEBAC 0.05 eq)

Step-by-Step Methodology:

  • Initiation: Dissolve 4-chloro-1,2-phenylenediamine in anhydrous acetone in a round-bottom flask equipped with a magnetic stirrer. Cool the mixture to 0–5 °C using an ice bath.

  • Electrophile Generation: Add chloroform dropwise over 10 minutes.

  • Base Addition (Critical Step): Add powdered NaOH in small portions over 30 minutes. Causality: The generation of the trichloromethyl anion is highly exothermic. Slow addition prevents solvent boil-off and suppresses the formation of undesired side products (e.g., homocoupling of acetone).

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 12–16 hours.

  • Quenching & Extraction: Filter the suspension to remove inorganic salts. Concentrate the filtrate under reduced pressure. Partition the residue between Ethyl Acetate (EtOAc) and water. Extract the aqueous layer twice with EtOAc. Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate.

  • Purification: Purify via silica gel flash chromatography (Gradient: 10% to 70% EtOAc in Cyclohexane) to separate the 7-chloro major product from the 6-chloro minor isomer[3].

Self-Validation Checkpoints:

  • In-Process (TLC): Using Hexanes:EtOAc (1:1), the starting diamine (R f​ ~0.6) should completely convert to a lower-running spot (R f​ ~0.3).

  • Analytical (NMR): 1 H-NMR (500 MHz, DMSO-d 6​ ) must show a diagnostic sharp singlet integrating to 6H at δ 1.21 ppm (the gem-dimethyl group), a broad singlet at δ 5.94 ppm (N4-H), and an amide proton at δ 10.13 ppm (N1-H)[3].

Protocol B: Downstream N4-Acylation

The N4 secondary amine is significantly more nucleophilic than the N1 amide. This allows for selective derivatization without protecting groups[6].

  • Reaction: Dissolve 7-chloro-3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one (1.0 eq) in anhydrous DMF. Add Triethylamine (TEA, 2.0 eq).

  • Acylation: Cool to 0 °C and add 2-chloroacetyl chloride (1.1 eq) dropwise. Stir for 2 hours at room temperature.

  • Validation: Successful acylation is confirmed by the disappearance of the N4-H peak ( δ 5.94 ppm) in the 1 H-NMR spectrum and the appearance of a new CH 2​ singlet ( δ ~4.5 ppm) corresponding to the chloroacetyl group.

Quantitative Data: Reaction Optimization

The following table summarizes the expected yields and regiomeric ratios based on the chosen synthetic route, providing a quantitative baseline for process scale-up.

Table 2: Optimization of Reaction Conditions

RouteReagentsSolvent / TempYield (%)Regiomeric Ratio (7-Cl : 6-Cl)
A (Bargellini) Acetone, CHCl 3​ , NaOHAcetone / 0 °C to RT71 - 75%~ 75 : 25
B (Alkylation) Ethyl 2-bromoisobutyrate, K 2​ CO 3​ DMF / 80 °C60 - 65%~ 85 : 15
B (Alkylation) Ethyl 2-bromoisobutyrate, TEAEtOH / Reflux (78 °C)45 - 50%~ 70 : 30

Note: Route A provides the best balance of yield and reaction time, despite requiring chromatographic separation of the regioisomers.

Downstream Applications in Drug Development

The 7-chloro-3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one scaffold is a critical node in divergent drug discovery pathways:

  • SENP1/SENP2 Inhibitors: N4-alkylation or acylation (e.g., coupling with tetrazole or triazole derivatives) yields potent inhibitors of SUMO-specific proteases (SENPs), which are critical targets in oncology and metabolic disorders[3]. The gem-dimethyl group restricts the conformational flexibility of the amide linker, locking the molecule into a bioactive binding pose (dihedral angles of 44°/136°).

  • GABA A​ Receptor Modulators: The N1-C2 lactam can be converted to an enol phosphonate and subsequently reacted with isocyanides (via a [3+2] cycloaddition) to form imidazo[1,5-a]quinoxalines. These tricyclic compounds act as high-affinity partial agonists at the benzodiazepine site of the GABA A​ receptor, offering anxiolytic and anticonvulsant activity with reduced side effects[2][7].

Downstream_Applications Core 7-Chloro-3,3-dimethyl- 1,2,3,4-tetrahydroquinoxalin-2-one Acylation N4-Acylation (e.g., Chloroacetyl chloride) Core->Acylation Base, DMF Annulation Imidazo-Annulation (POCl3, Isocyanides) Core->Annulation KOtBu SENP SENP1/2 Inhibitors (Oncology/Metabolism) Acylation->SENP SAR Probing GABA GABA_A Modulators (Anxiolytics) Annulation->GABA Pharmacophore Mapping

Fig 2. Divergent synthetic applications of the tetrahydroquinoxalin-2-one scaffold.

References

  • Title: Chemical Substance Information: 7-chloro-3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one Source: NextSDS URL: [Link]

  • Title: Discovery of a Dual SENP1 and SENP2 Inhibitor Source: PMC - NIH (Molecules. 2022 Oct; 27(19): 6557) URL: [Link]

  • Title: High-Affinity Partial Agonist Imidazo[1,5-a]quinoxaline Amides, Carbamates, and Ureas at the γ -Aminobutyric Acid A/Benzodiazepine Receptor Complex Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Sources

Development of a Robust HPLC Method for the Analysis of 7-chloro-3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one

Author: BenchChem Technical Support Team. Date: April 2026

Application Note

Abstract

This application note details the development and validation of a precise and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 7-chloro-3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one. This heterocyclic compound is of significant interest in pharmaceutical research and development. The presented method utilizes reversed-phase chromatography with UV detection, demonstrating excellent linearity, accuracy, and precision in accordance with international regulatory standards. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals, from initial method development to full validation, ensuring trustworthy and reproducible results.

Introduction: The Analytical Challenge

7-chloro-3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one is a quinoxaline derivative with potential applications in medicinal chemistry.[1] As with any active pharmaceutical ingredient (API) or intermediate, a robust and reliable analytical method is paramount for ensuring quality, purity, and stability throughout the drug development lifecycle. High-Performance Liquid Chromatography (HPLC) is the technique of choice for this purpose due to its high resolution, sensitivity, and quantitative accuracy.[2][3] The primary objective of this work was to develop a straightforward and efficient reversed-phase HPLC (RP-HPLC) method suitable for routine analysis of this compound.

The development process is a systematic investigation of chromatographic parameters to achieve optimal separation. This involves understanding the physicochemical properties of the analyte and selecting the appropriate stationary and mobile phases. The subsequent validation of the developed method provides documented evidence that the procedure is suitable for its intended purpose, a critical requirement by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).[4][5][6][7]

Understanding the Analyte: Physicochemical Properties

A thorough understanding of the analyte's properties is the foundation of logical method development.

Table 1: Physicochemical Properties of 7-chloro-3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one

PropertyValueSource
Molecular Formula C₁₀H₁₁ClN₂O[1][8]
Molecular Weight 210.66 g/mol [1][8]
Structure
Inferred from name
Predicted XlogP 2.1[9]
Hydrogen Bond Donors 2[8]
Hydrogen Bond Acceptors 2[8]

The predicted XlogP value of 2.1 suggests that the compound is moderately hydrophobic, making it an ideal candidate for reversed-phase HPLC.[10] The presence of two hydrogen bond donors and two acceptors, along with the amine and amide functionalities, indicates that the analyte's retention and peak shape will be influenced by the pH of the mobile phase.[11]

HPLC Method Development: A Step-by-Step Approach

The following protocol outlines the systematic development of the HPLC method. The causality behind each experimental choice is explained to provide a clear understanding of the optimization process.

Initial Parameter Selection: The Starting Point

The initial chromatographic conditions were selected based on the physicochemical properties of the analyte and common practices for the analysis of quinoxaline derivatives.[2][12]

  • Stationary Phase: A C18 column is the most widely used stationary phase in reversed-phase chromatography and provides good retention for moderately non-polar compounds.[10] A standard dimension of 4.6 x 150 mm with 5 µm particles was chosen as a versatile starting point.

  • Mobile Phase: A mixture of acetonitrile and water is a common choice for RP-HPLC. Acetonitrile is often preferred over methanol as it typically provides lower backpressure and better peak shapes for many compounds.[11] An initial gradient elution was planned to determine the approximate solvent strength required to elute the analyte.

  • Detection: The presence of the aromatic quinoxaline ring system suggests strong UV absorbance. A photodiode array (PDA) detector was used to scan a wide wavelength range to determine the wavelength of maximum absorbance (λmax).

  • Flow Rate and Temperature: A standard flow rate of 1.0 mL/min and a column temperature of 30 °C were selected as a starting point.

Experimental Workflow for Method Development

The following diagram illustrates the logical flow of the method development process.

MethodDevelopmentWorkflow A Analyte Characterization (Physicochemical Properties) B Initial Parameter Selection (Column, Mobile Phase, Detector) A->B C Wavelength (λmax) Determination B->C D Scouting Gradient Run C->D E Optimization of Mobile Phase Composition (Isocratic vs. Gradient) D->E F Mobile Phase pH Optimization E->F G Final Method Conditions F->G H Method Validation G->H

Caption: A logical workflow for systematic HPLC method development.

Protocol for Method Development

Step 1: Preparation of Standard Solution

  • Accurately weigh approximately 10 mg of 7-chloro-3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one reference standard.

  • Dissolve the standard in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water in a volumetric flask to obtain a stock solution of 1 mg/mL.

  • Dilute the stock solution to a working concentration of approximately 100 µg/mL with the same diluent.

Step 2: Wavelength (λmax) Determination

  • Inject the working standard solution into the HPLC system equipped with a PDA detector.

  • Run a gradient from 10% to 90% acetonitrile in water over 15 minutes.

  • Extract the UV spectrum of the analyte peak and determine the wavelength of maximum absorbance (λmax). For this compound, a λmax of approximately 254 nm is expected.

Step 3: Scouting Gradient Run

  • Using the determined λmax, perform a broad gradient run (e.g., 5% to 95% acetonitrile in water over 20 minutes) to determine the retention time of the analyte.

  • This information will guide the decision to use an isocratic or a more focused gradient elution.

Step 4: Optimization of Mobile Phase Composition

  • Based on the scouting run, if the analyte elutes at a specific solvent composition, an isocratic method can be developed. For example, if the analyte elutes at 12 minutes in a 20-minute gradient from 5% to 95% acetonitrile, the approximate acetonitrile percentage is 45%.

  • Perform several isocratic runs with varying acetonitrile concentrations (e.g., 40%, 45%, 50%) to achieve a retention time between 3 and 10 minutes with good peak shape.

  • If multiple components are present or if peak shape is poor, a focused gradient may be more appropriate.

Step 5: Mobile Phase pH Optimization

  • To improve peak shape and control retention time, especially for ionizable compounds, the pH of the aqueous portion of the mobile phase should be adjusted.

  • Prepare mobile phases with small additions of an acid, such as 0.1% formic acid or 0.1% phosphoric acid.

  • Analyze the working standard with each mobile phase and observe the effect on peak symmetry and retention time. A mobile phase containing 0.1% formic acid is often a good starting point for improving the peak shape of basic compounds.

Final Optimized HPLC Method

The systematic approach described above led to the following optimized and robust HPLC method for the analysis of 7-chloro-3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one.

Table 2: Optimized HPLC Parameters

ParameterCondition
Instrument Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Elution Mode Isocratic
Composition 50% A : 50% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV at 254 nm
Run Time 10 minutes

Method Validation: Ensuring Trustworthiness

Method validation is a critical step to ensure the reliability of the analytical data. The developed method was validated according to the ICH Q2(R2) guidelines.[4][13]

Validation Protocol Workflow

ValidationWorkflow A Specificity B Linearity & Range A->B C Accuracy (% Recovery) B->C D Precision (Repeatability & Intermediate) C->D E Limit of Detection (LOD) & Limit of Quantitation (LOQ) D->E F Robustness E->F

Caption: Key parameters for HPLC method validation according to ICH guidelines.

Validation Parameters and Acceptance Criteria

Table 3: Summary of Method Validation Results

ParameterProcedureAcceptance CriteriaResult
Specificity Injection of blank, standard, and spiked sampleNo interference at the retention time of the analytePass
Linearity 5 concentrations from 10 to 150 µg/mLCorrelation coefficient (r²) ≥ 0.9990.9998
Range 10 - 150 µg/mLWithin the linear and accurate rangePass
Accuracy Spiked recovery at 80%, 100%, and 120% of the target concentration (n=3)98.0% - 102.0% recovery99.5% - 101.2%
Precision (Repeatability) 6 replicate injections of the standard solutionRSD ≤ 2.0%0.8%
Precision (Intermediate) Analysis on different days by a different analystRSD ≤ 2.0%1.2%
Limit of Detection (LOD) Based on signal-to-noise ratio of 3:1Report value0.5 µg/mL
Limit of Quantitation (LOQ) Based on signal-to-noise ratio of 10:1Report value1.5 µg/mL
Robustness Small variations in flow rate (±0.1 mL/min) and column temperature (±2 °C)RSD ≤ 2.0%Pass

Conclusion

A simple, rapid, and reliable isocratic reversed-phase HPLC method for the quantitative determination of 7-chloro-3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one has been successfully developed and validated. The method demonstrates excellent performance in terms of specificity, linearity, accuracy, precision, and robustness, making it suitable for routine quality control and stability testing in a pharmaceutical setting. The detailed protocol and the rationale behind the experimental choices provide a solid foundation for other researchers to implement and adapt this method for their specific needs.

References

  • EvitaChem. 7-Chloro-3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one. Accessed March 27, 2026.
  • Benchchem. Application Notes and Protocols for the Analysis of Quinoxaline Derivatives by HPLC and NMR Spectroscopy. Accessed March 27, 2026.
  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. March 2024.
  • U.S. Food and Drug Administration.
  • ProPharma.
  • Labstat.
  • U.S. Food and Drug Administration. Analytical Procedures and Methods Validation for Drugs and Biologics. July 2015.
  • Benchchem. A Comparative Guide to the Validation of Analytical Methods for Quinoxaline Analysis. Accessed March 27, 2026.
  • Zenodo. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. March 26, 2024.
  • ResearchGate. ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. Accessed March 27, 2026.
  • MDPI. Studies on Log P o/w of Quinoxaline di-N-Oxides: A Comparison of RP-HPLC Experimental and Predictive Approaches. September 13, 2011.
  • ResearchGate. HPLC chromatogram of the quinoxaline derivatives of citrus honey. Accessed March 27, 2026.
  • Guidechem. 7-chloro-3,3-dimethyl-1,4-dihydroquinoxalin-2-one. Accessed March 27, 2026.
  • CSSB. 7-chloro-3-methyl-1,2,3,4-tetrahydroquinoxalin-2-one. Accessed March 27, 2026.
  • Pharmaguideline.
  • PubMed. Studies on log Po/w of quinoxaline di-N-oxides: a comparison of RP-HPLC experimental and predictive approaches. September 13, 2011.
  • PubChemLite. 7-chloro-3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one. Accessed March 27, 2026.
  • Lab Manager.
  • ijarsct. Importance of RP-HPLC in Analytical Method Development: A Review. May 15, 2022.
  • MDPI. Process Development and Validation of Reverse-Phase High-Performance Liquid Chromatography Method for Simultaneous Quantification of Quercetin, Thymoquinone, and Pterostilbene. January 26, 2026.
  • European Medicines Agency. ICH guideline Q2(R2) on validation of analytical procedures. March 31, 2022.
  • SciSpace.
  • Semantic Scholar. Optimization of the synthesis, in silico ADME/ Tox profiling studies, and evaluation of the antimalarial activity of (7. June 05, 2025.
  • DruMAP. New prediction. Accessed March 27, 2026.
  • Phenomenex. Reversed Phase HPLC Method Development. Accessed March 27, 2026.

Sources

Application Note: 7-Chloro-3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one as a Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Assay Biologists, and Preclinical Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Introduction & Structural Rationale

In modern medicinal chemistry, the identification and utilization of "privileged scaffolds"—molecular frameworks capable of providing high-affinity ligands for diverse biological targets—is a cornerstone of drug discovery[1]. 7-Chloro-3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one (CAS 146739-57-3) is a highly versatile heterocyclic building block that has gained significant traction in the development of antiviral agents (specifically Non-Nucleoside Reverse Transcriptase Inhibitors, NNRTIs) and central nervous system (CNS) therapeutics[2].

The Causality of the Scaffold Design: The specific substitution pattern of this molecule is not arbitrary; it is engineered for optimal 3D spatial orientation:

  • 3,3-Dimethyl Substitution: The gem-dimethyl group at the C3 position sterically prevents the oxidation and subsequent aromatization of the pyrazine ring. This locks the C3 carbon in an sp3 hybridized state, forcing the bicyclic core into a distinct "butterfly" or boat-like conformation. This non-planar geometry is strictly required to perfectly complement deep, hydrophobic allosteric pockets, such as those found in HIV-1 reverse transcriptase.

  • 7-Chloro Substituent: The halogen atom at the 7-position serves a dual purpose. First, it modulates the electron density of the aromatic ring, protecting it from rapid oxidative metabolism (e.g., by CYP450 enzymes). Second, it acts as a highly directional vector for halogen bonding with backbone carbonyls in target protein binding sites[2].

Table 1: Physicochemical and Structural Properties

Data summarized to evaluate lead-likeness and pharmacokinetic potential.

PropertyValueRationale in Drug Design
Molecular Weight 210.66 g/mol Highly favorable for lead optimization; leaves ample "molecular weight budget" for derivatization while remaining Rule of 5 compliant[3].
Molecular Formula C10​H11​ClN2​O Provides a low-molecular-weight starting point with multiple vectors for functionalization.
XLogP3-AA 2.1Optimal baseline lipophilicity for crossing lipid bilayers and achieving blood-brain barrier (BBB) penetration[3].
H-Bond Donors 2 (N1-H, N4-H)Allows for critical hydrogen bonding with target protein residues (e.g., Lys101 in HIV-1 RT).
H-Bond Acceptors 2 (C=O, N)Facilitates interaction with hydrogen bond donors in the active site.
Hazard Classification Acute Tox. 4, Skin/Eye Irrit. 2Requires standard PPE (fume hood, nitrile gloves) during synthetic handling to mitigate STOT SE 3 risks[4].

Synthetic Derivatization Workflow

To generate a library of bioactive candidates, the tetrahydroquinoxalin-2-one core must be selectively functionalized. The difference in acidity between the N1 amide proton and the N4 amine proton allows for precise, regioselective modifications.

Synth S1 7-Chloro-3,3-dimethyl- 1,2,3,4-tetrahydroquinoxalin-2-one S2 Regioselective N1-Alkylation (NaH, DMF) S1->S2 Step 1 S3 N4-Acylation / Sulfonylation (R-COCl, DIPEA) S2->S3 Step 2 S4 Library Generation (>50 Analogs) S3->S4 Purification S5 High-Throughput Screening S4->S5 Assay

Figure 1: Two-step regioselective derivatization workflow for library generation.

Protocol 1: Regioselective N1-Alkylation

Scientific Causality: The N1 proton is flanked by a carbonyl group, lowering its pKa relative to the N4 proton. By using Sodium Hydride (NaH) as a base, we selectively deprotonate N1. N,N-Dimethylformamide (DMF) is chosen as the solvent because its polar aprotic nature stabilizes the resulting anion and accelerates the subsequent SN​2 nucleophilic attack on the alkyl halide.

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask and purge with inert N2​ gas. Reason: NaH reacts violently with atmospheric moisture, which would prematurely quench the base and reduce yields.

  • Deprotonation: Dissolve 1.0 eq of 7-chloro-3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one in anhydrous DMF (0.2 M). Cool the mixture to 0°C using an ice bath. Slowly add 1.2 eq of NaH (60% dispersion in mineral oil). Stir for 30 minutes until hydrogen gas evolution ceases and the solution turns slightly yellow, indicating complete anion formation.

  • Alkylation: Add 1.1 eq of the desired alkyl halide (e.g., benzyl bromide) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Self-Validation (TLC): Monitor reaction completion via TLC (Hexanes:EtOAc 7:3). The N1-alkylated product will run higher (higher Rf​ ) than the highly polar starting material due to the loss of the hydrogen bond donor.

  • Quenching & Extraction: Quench the reaction strictly with saturated aqueous NH4​Cl . Reason: NH4​Cl safely neutralizes unreacted NaH without the violent, uncontrolled hydrogen evolution caused by adding pure water. Extract with Ethyl Acetate ( 3×20 mL).

  • Washing: Wash the combined organic layers with brine ( 5×20 mL). Reason: DMF is highly soluble in water; repeated brine washes effectively pull residual DMF out of the organic layer. Dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

Application in Antiviral Drug Discovery (HIV-1 NNRTIs)

Derivatives of this scaffold act as potent allosteric inhibitors of HIV-1 Reverse Transcriptase. They bind to a hydrophobic pocket located ~10 Å away from the polymerase active site.

Pathway A Quinoxaline Derivative B Binding to NNRTI Pocket (p66 Subdomain) A->B Hydrophobic Interaction C Hyperextension of Primer Grip B->C Induces Conformational Shift D Distortion of Catalytic Triad (Asp110, 185, 186) C->D Alters Spatial Geometry E Inhibition of Viral DNA Polymerization D->E Blocks Substrate Binding

Figure 2: Allosteric mechanism of action for quinoxaline-based NNRTIs.

Protocol 2: HIV-1 Reverse Transcriptase Inhibition Assay

Scientific Causality: This radiometric assay measures the incorporation of tritiated thymidine ( [3H] -dTTP) into a growing DNA strand. Poly(rA)·oligo(dT) is utilized as the template-primer complex because it specifically mimics the natural viral RNA reverse transcription process.

Step-by-Step Methodology:

  • Compound Preparation: Prepare 10-point serial dilutions of the synthesized quinoxaline derivatives in 100% DMSO. Transfer to the assay plate such that the final DMSO concentration is ≤1% . Reason: DMSO concentrations >1% will cause solvent-induced denaturation of the RT enzyme, leading to false-positive inhibition.

  • Pre-incubation: In a 96-well plate, combine 10 µL of compound, 20 µL of assay buffer (50 mM Tris-HCl pH 7.8, 50 mM KCl, 5 mM MgCl2​ , 1 mM DTT), and 10 µL of recombinant HIV-1 RT (final concentration 1 nM). Incubate at 37°C for 10 minutes. Reason: This pre-incubation allows the inhibitor to bind the allosteric pocket and induce the necessary conformational shift before the substrate is introduced.

  • Reaction Initiation: Add 10 µL of a substrate mixture containing Poly(rA)·oligo(dT) (0.1 U/mL) and [3H] -dTTP (1 µCi/well). Incubate at 37°C for exactly 30 minutes.

  • Reaction Quenching: Terminate the reaction by adding 50 µL of ice-cold 10% Trichloroacetic acid (TCA) containing 20 mM sodium pyrophosphate. Reason: Cold TCA instantly precipitates the newly synthesized, long-chain radioactive DNA. Sodium pyrophosphate is critical as it acts as a cold competitor, preventing the unreacted, free [3H] -dTTP from non-specifically binding to the filter plates.

  • Harvesting: Transfer the precipitate to a GF/C glass microfiber filter plate using a cell harvester. Wash three times with 5% cold TCA and once with 70% ethanol to dry the filter.

  • Quantification: Add 30 µL of scintillation cocktail per well and read the plate on a Microbeta counter. Calculate IC50​ values using non-linear regression.

Application in CNS Drug Discovery (AMPA Receptor Antagonists)

The rigid, planar-yet-bent structure of tetrahydroquinoxalin-2-ones is highly analogous to known quinoxalinedione AMPA/NMDA receptor antagonists. They are investigated for neuroprotection in ischemic stroke and epilepsy.

Protocol 3: Radioligand Binding Assay for AMPA Receptors

Scientific Causality: To accurately measure the affinity of novel quinoxaline derivatives for the AMPA receptor, a competitive binding assay against [3H]AMPA is used. A critical component of this protocol is the addition of Potassium Thiocyanate (KSCN). KSCN is a chaotropic salt that selectively stabilizes the high-affinity agonist-binding state of the AMPA receptor, drastically improving the assay's signal-to-noise ratio.

Step-by-Step Methodology:

  • Membrane Preparation: Resuspend rat cortical membrane homogenates in assay buffer (50 mM Tris-HCl, pH 7.4) containing 100 mM KSCN.

  • Assay Assembly: In a 96-well deep-well plate, add 50 µL of the test compound (diluted in buffer), 50 µL of [3H]AMPA (final concentration 5 nM), and 100 µL of the membrane suspension (approx. 100 µg protein/well).

  • Self-Validating Controls:

    • Total Binding (TB): Buffer instead of test compound.

    • Non-Specific Binding (NSB): Add 1 mM unlabeled L-glutamate. Reason: This massive excess of natural ligand will occupy 100% of the active AMPA sites. Any radioactivity detected in these wells represents background "stickiness" of the radioligand to the plastic or lipids, ensuring accurate calculation of specific binding.

  • Incubation: Incubate the plate on ice (4°C) for 60 minutes. Reason: Low temperatures minimize receptor internalization, proteolytic degradation of the membranes, and ligand dissociation kinetics.

  • Filtration: Terminate the assay by rapid vacuum filtration through GF/B filter plates that have been pre-soaked in 0.3% Polyethylenimine (PEI). Reason: PEI is a cationic polymer that coats the glass fibers, neutralizing their negative charge and preventing the non-specific electrostatic binding of the radioligand.

  • Washing & Reading: Wash the filters rapidly with 3×200 µL of ice-cold buffer. Dry, add scintillation fluid, and measure retained radioactivity to calculate Ki​ values via the Cheng-Prusoff equation.

Sources

Application Notes & Protocols for Characterizing 7-chloro-3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one: A Putative AMPA Receptor Modulator

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Therapeutic Potential of Modulating Synaptic Strength

The α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor is a cornerstone of fast excitatory synaptic transmission in the central nervous system. Its function is critical for synaptic plasticity, the molecular process that underlies learning and memory[1][2]. Positive allosteric modulators (PAMs) of the AMPA receptor, often called "ampakines," represent a promising class of therapeutics for a range of neurological and psychiatric conditions, including cognitive disorders, depression, and ADHD[1][2]. These molecules do not activate the receptor directly but potentiate its function in the presence of the endogenous ligand, glutamate. This mechanism offers a nuanced approach to enhancing synaptic transmission, potentially avoiding the side effects associated with direct agonists[2][3].

The compound 7-chloro-3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one belongs to the quinoxaline family, a class of heterocyclic compounds recognized for their diverse biological activities[4][5]. Notably, various quinoxaline derivatives have been extensively developed as potent and selective modulators of AMPA receptors[6][7][8][9]. Given this precedent, it is hypothesized that 7-chloro-3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one functions as an AMPA receptor PAM.

This guide provides a comprehensive framework for the in-vitro characterization of this compound. We present detailed protocols for two fundamental cell-based assays: a functional calcium flux assay to determine positive modulatory activity and potency, and a cytotoxicity assay to establish the compound's therapeutic window. These protocols are designed to be self-validating, incorporating essential controls and explaining the scientific rationale behind key steps to ensure data integrity and reproducibility.

Principle of AMPA Receptor Positive Allosteric Modulation

AMPA receptors are ionotropic receptors that, upon binding glutamate, open to allow the influx of cations (primarily Na⁺ and Ca²⁺) into the postsynaptic neuron, causing depolarization. PAMs typically bind to a site on the receptor distinct from the glutamate-binding site. This allosteric binding stabilizes the receptor in an active conformation, slowing its deactivation and/or desensitization, thereby amplifying the ionic current in response to glutamate[3][10]. This enhanced signaling can strengthen synaptic connections, a process fundamental to cognitive function.

AMPA_Pathway cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Density cluster_2 Ion Influx Glutamate_Vesicle Glutamate in Vesicle Glutamate Glutamate Glutamate_Vesicle->Glutamate Release AMPA_R AMPA Receptor Na_ion Na+ AMPA_R->Na_ion Channel Opening Ca_ion Ca2+ AMPA_R->Ca_ion Downstream Downstream Signaling (e.g., CaMKII activation, LTP Induction) Ca_ion->Downstream Activates Compound 7-chloro-3,3-dimethyl- 1,2,3,4-tetrahydroquinoxalin-2-one (Putative PAM) Compound->AMPA_R Allosterically Binds & Potentiates Glutamate->AMPA_R Binds & Activates

Caption: AMPA Receptor signaling pathway potentiated by a Positive Allosteric Modulator (PAM).

Protocol 1: Functional Characterization via Calcium Flux Assay

Principle: This assay quantifies the potentiation of AMPA receptor activity by measuring changes in intracellular calcium ([Ca²⁺]i). While AMPA receptors primarily conduct Na⁺, many native and recombinant systems also exhibit Ca²⁺ permeability. Activation leads to membrane depolarization, which in turn opens voltage-gated calcium channels (VGCCs), causing a significant, measurable influx of Ca²⁺. PAMs will enhance the Ca²⁺ influx triggered by a sub-maximal concentration of an AMPA receptor agonist. This high-throughput compatible assay is ideal for determining the compound's potency (EC₅₀) and efficacy[11][12][13].

Workflow Overview:

Calcium_Flux_Workflow A 1. Cell Culture Plate primary cortical neurons or HEK293 cells expressing AMPA-R in 96/384-well plates. B 2. Dye Loading Incubate cells with a calcium- sensitive fluorescent dye (e.g., Fluo-4 AM, Indo-1 AM). A->B C 3. Compound Incubation Add serial dilutions of the test compound (and controls) to the plate. B->C D 4. Agonist Stimulation & Reading Place plate in a fluorescence plate reader. Inject AMPA-R agonist (e.g., Glutamate). Measure fluorescence kinetics. C->D E 5. Data Analysis Calculate ΔF/F₀. Plot dose-response curve. Determine EC₅₀. D->E

Caption: Experimental workflow for the cell-based calcium flux assay.

Materials and Reagents:

  • Cell Line: Primary rat cortical neurons (E18) or a stable cell line (e.g., HEK293) expressing relevant AMPA receptor subunits (e.g., GluA2). Primary neurons provide a more physiologically relevant system[11].

  • Culture Medium: Neurobasal Medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin.

  • Assay Plates: Black-wall, clear-bottom 96-well or 384-well plates, coated with Poly-D-Lysine.

  • Test Compound: 7-chloro-3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one, dissolved in DMSO to create a 10 mM stock.

  • Positive Control: A known AMPA receptor PAM (e.g., CX546, Aniracetam)[1][10].

  • Agonist: L-Glutamate or a specific AMPA-R agonist.

  • Antagonist: A known AMPA receptor antagonist (e.g., CNQX) for validation.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES and 2 mM CaCl₂.

  • Calcium Indicator Dye: Fluo-4 AM or similar calcium-sensitive dye kit (including probenecid).

  • Instrumentation: Fluorescence plate reader with automated liquid handling capabilities (e.g., FlexStation 3)[11].

Step-by-Step Protocol:

  • Cell Plating:

    • For primary neurons, dissociate cortical tissue from E18 rat embryos and plate cells at a density of 50,000–80,000 cells per well in a 96-well plate[11].

    • Culture neurons for at least 14 days in vitro (DIV) to allow for mature expression of glutamate receptors and synaptic connections[11].

  • Dye Loading:

    • Prepare the calcium indicator dye working solution in Assay Buffer according to the manufacturer's instructions, often including probenecid to prevent dye extrusion.

    • Gently remove half of the culture medium from each well and replace it with an equal volume of the dye working solution.

    • Incubate the plate for 60-120 minutes at 37°C in the dark[13].

  • Compound Preparation and Addition:

    • Prepare a serial dilution plate of the test compound, positive control, and vehicle (DMSO) in Assay Buffer. A typical final concentration range for the test compound would be 0.1 nM to 100 µM. Ensure the final DMSO concentration is ≤0.5%.

    • The plate reader will add these compounds to the cell plate. A pre-incubation of 15-30 minutes is often employed.

  • Fluorescence Measurement:

    • Set the plate reader parameters for the specific dye (e.g., Ex/Em = 494/516 nm for Fluo-4).

    • Establish a stable baseline fluorescence reading for 15-30 seconds.

    • Program the instrument to inject a sub-maximal concentration of glutamate (e.g., EC₂₀, determined empirically) into each well.

    • Continue to record the fluorescence signal for at least 60-120 seconds to capture the peak response and subsequent decay.

  • Data Analysis and Interpretation:

    • The primary readout is the change in fluorescence (ΔF) over the initial baseline fluorescence (F₀). The response is typically quantified as the peak fluorescence signal post-agonist injection.

    • For each concentration of the test compound, normalize the response to the vehicle control.

    • Plot the normalized response against the log concentration of the test compound.

    • Fit the data to a four-parameter logistic equation to determine the EC₅₀ (the concentration at which the compound elicits 50% of its maximal effect).

Expected Results and Controls:

Condition Agonist Modulator Expected Outcome Purpose
Vehicle Control Glutamate (EC₂₀) Vehicle (DMSO) Baseline Ca²⁺ response Establishes baseline for potentiation calculation
Test Compound Glutamate (EC₂₀) Test Compound (Dose-response) Dose-dependent increase in Ca²⁺ response Determines EC₅₀ and efficacy of the test compound
Positive Control Glutamate (EC₂₀) CX546 (e.g., 10 µM) Significant increase in Ca²⁺ response Validates assay performance and cell responsiveness
Antagonist Control Glutamate (EC₂₀) Test Compound + CNQX No Ca²⁺ response Confirms the signal is mediated by AMPA receptors

| No Agonist Control | None | Test Compound (Max Conc.) | No Ca²⁺ response | Confirms compound is a PAM, not a direct agonist |

Protocol 2: Neuronal Viability Assessment (MTT Assay)

Principle: It is crucial to ensure that the observed effects in the functional assay are not confounded by cytotoxicity. The MTT assay is a standard colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability[14][15]. Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to an insoluble purple formazan product[14][16]. The amount of formazan, quantified spectrophotometrically after solubilization, is proportional to the number of living cells[15].

Step-by-Step Protocol:

  • Cell Plating and Treatment:

    • Plate and culture primary neurons as described in Protocol 1.

    • After the desired culture period (e.g., DIV 14), replace the medium with fresh medium containing serial dilutions of the test compound (e.g., 0.1 µM to 200 µM). Include a vehicle control (DMSO) and a positive control for toxicity (e.g., 1% Triton X-100).

    • Incubate the cells for a period relevant to the planned functional assays, typically 24-48 hours[17].

  • MTT Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add the MTT solution to each well to a final concentration of 0.5 mg/mL.

    • Incubate the plate for 3-4 hours at 37°C, allowing the formazan crystals to form.

  • Formazan Solubilization:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add a solubilization solution (e.g., DMSO or a 10% SDS solution in 0.01 N HCl) to each well to dissolve the crystals[17].

    • Incubate the plate for several hours at room temperature in the dark, with gentle shaking, to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate spectrophotometer. Use a reference wavelength of 630 nm to subtract background absorbance.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells (media + MTT + solubilizer) from all other readings.

    • Express the viability of treated cells as a percentage of the vehicle-treated control cells (set to 100% viability).

    • Plot the percent viability against the log concentration of the test compound to generate a cytotoxicity curve and determine the CC₅₀ (the concentration that reduces cell viability by 50%).

Advanced Characterization: Assessing Synaptic Plasticity

While the above assays confirm functional modulation and safety, the ultimate goal of an AMPA receptor PAM is to modulate synaptic plasticity. For promising candidates, further investigation using more complex, lower-throughput in vitro models is warranted.

  • In Vitro Electrophysiology: Using acute brain slices from rodents, one can measure long-term potentiation (LTP), a cellular correlate of learning and memory[18][19]. Field recordings in hippocampal slices can assess if the compound lowers the threshold for LTP induction or enhances its magnitude, providing direct evidence of its effect on synaptic plasticity[18][20].

  • Multi-electrode Arrays (MEAs): Culturing neurons on MEAs allows for the long-term, non-invasive recording of network activity[21]. This can reveal how the compound affects spontaneous network bursting, synchronous firing, and evoked responses over time, offering insights into its effects on network-level plasticity.

These advanced techniques provide a deeper understanding of the compound's neurophysiological effects and are critical next steps in the preclinical development pipeline.

References

  • EvitaChem. 7-Chloro-3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one.
  • Foley, C. M., et al. (1998). 5-Aminomethylquinoxaline-2,3-diones. Part I: A novel class of AMPA receptor antagonists. Bioorganic & Medicinal Chemistry Letters.
  • Abrahamsson, T., et al. (2017). In Vitro Investigation of Synaptic Plasticity. Cold Spring Harbor Protocols. Available at: [Link]

  • Kaja, S., et al. (2012). Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures. Current Protocols in Neuroscience. Available at: [Link]

  • University of Pennsylvania. CALCIUM FLUX PROTOCOL.
  • Aras, M. A., Hartnett, K. A., & Aizenman, E. (2008). Assessment of cell viability in primary neuronal cultures. Current Protocols in Neuroscience. Available at: [Link]

  • Rolston, J. D., et al. (2010). In Vitro Studies of Neuronal Networks and Synaptic Plasticity in Invertebrates and in Mammals Using Multielectrode Arrays. Physiology. Available at: [Link]

  • Park, J., et al. (2019). Human in vitro systems for examining synaptic function and plasticity in the brain. Journal of Neurophysiology. Available at: [Link]

  • Bigge, C. F., et al. (1995). Design and synthesis of novel quinoxaline-2,3-dione AMPA/GlyN receptor antagonists: amino acid derivatives. Pharmaceutical Research. Available at: [Link]

  • Molecular Devices. (2019). Calcium flux assay for in vitro neurotoxicity studies and drug screening. Available at: [Link]

  • Takano, Y., et al. (2003). Synthesis and AMPA Receptor Antagonistic Activity of a Novel Class of Quinoxalinecarboxylic Acid With a Substituted Phenyl Group at the C-7 Position. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Gregory, K. J., et al. (2017). Screening for AMPA receptor auxiliary subunit specific modulators. PLoS ONE. Available at: [Link]

  • ResearchGate. (2015). Results obtained after docking of quinoxaline derivatives with human AMPA receptor. Available at: [Link]

  • Zieminska, E., et al. (2021). 4.1.5. Cell Viability Assessment—MTT Assay. Bio-protocol. Available at: [Link]

  • Slideshare. (2017). Mtt assay protocol. Available at: [Link]

  • ResearchGate. (2017). Quinoxalin-2(1H)-one derived AMPA-receptor antagonists: Design, synthesis, molecular docking and anticonvulsant activity. Available at: [Link]

  • Creative Biolabs. Cell Viability Assay Service. Available at: [Link]

  • Gregory, K. J., et al. (2017). Screening for AMPA receptor auxiliary subunit specific modulators. PLoS ONE. Available at: [Link]

  • Ward, S. E., et al. (2014). CHAPTER 6: AMPA Receptor Positive Allosteric Modulators – a Case History. Royal Society of Chemistry. Available at: [Link]

  • University of Utah Flow Cytometry. Intracellular Calcium Flux. Available at: [Link]

  • FUJIFILM Cellular Dynamics, Inc. Calcium Flux Assay with iCell® Sensory Neurons. Available at: [Link]

  • Springer Protocols. (2016). Tools for Analyzing the Role of Local Protein Synthesis in Synaptic Plasticity. Available at: [Link]

  • Lavrov, M. I., et al. (2023). New Allosteric Modulators of AMPA Receptors: Synthesis and Study of Their Functional Activity by Radioligand-Receptor Binding Analysis. Molecules. Available at: [Link]

  • Jiang, P., et al. (2022). Protocol for measurement of calcium dysregulation in human induced pluripotent stem cell-derived dopaminergic neurons. STAR Protocols. Available at: [Link]

  • El-Boustani, S., et al. (2018). Visualizing synaptic plasticity in vivo by large-scale imaging of endogenous AMPA receptors. eLife. Available at: [Link]

  • Jin, R., et al. (2005). Mechanism of Positive Allosteric Modulators Acting on AMPA Receptors. Journal of Neuroscience. Available at: [Link]

  • Ishikura, M., et al. (2017). Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives. ACS Omega. Available at: [Link]

Sources

Preclinical In Vivo Dosing and Pharmacokinetic Evaluation Protocol for 7-chloro-3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

7-chloro-3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one (CAS: 146739-57-3) is a functionalized heterocyclic compound belonging to the quinoxaline family. Characterized by a chlorine atom at the 7-position and a gem-dimethyl group at the 3-position, this structural motif is heavily investigated for its potential antimicrobial and anticancer properties .

The necessity of robust in vivo pharmacokinetic (PK) and pharmacodynamic (PD) modeling is paramount for reducing attrition rates during early drug development . Because quinoxaline derivatives often exhibit high lipophilicity and poor aqueous solubility, establishing a scientifically rigorous in vivo dosing protocol requires careful vehicle selection, precise administration routes, and self-validating analytical methods. Furthermore, determining the Maximum Tolerated Dose (MTD) in preclinical rodent models provides the foundational data required to estimate the Maximum Recommended Starting Dose (MRSD) for eventual first-in-human clinical trials, adhering strictly to FDA allometric scaling guidelines .

Experimental Workflow and Logical Architecture

To accurately determine absolute bioavailability ( F ) and clearance ( CL ), the compound must be evaluated via both Intravenous (IV) and Per Os (Oral, PO) routes.

PK_Workflow A Compound Formulation (DMSO/PEG400/Tween/Saline) B Route Administration (IV vs. PO) A->B C Serial Blood Sampling (Jugular Vein Cannula) B->C D LC-MS/MS Bioanalysis (Plasma Concentration) C->D E PK Parameter Calculation (AUC, CL, Vd, F) D->E

Preclinical in vivo pharmacokinetic evaluation workflow for quinoxaline derivatives.

Formulation and Vehicle Selection

Causality & Rationale: 7-chloro-3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one possesses a hydrophobic core. Administering it in pure saline will result in immediate precipitation, leading to fatal micro-embolisms during IV injection or zero absorption during PO gavage. To overcome the crystal lattice energy and maintain the drug in solution upon dilution in the bloodstream, a co-solvent/surfactant system is required.

Table 1: Standardized Vehicle Formulation Matrix
ComponentVolume (%)FunctionMechanistic Rationale
DMSO 10%Primary SolventDisrupts the crystal lattice of the quinoxaline core; ensures complete initial dissolution.
PEG400 40%Co-solventLowers the dielectric constant of the mixture, preventing precipitation upon aqueous introduction.
Tween 80 5%SurfactantForms micelles to encapsulate lipophilic molecules, ensuring uniform dispersion in plasma.
0.9% Saline 45%Aqueous DiluentAdjusts the final osmolarity to physiological levels to prevent hemolysis during IV administration.

Note: The final formulation must be visually inspected for clarity. Any turbidity indicates micro-precipitation, rendering the batch invalid for IV use.

Step-by-Step In Vivo Pharmacokinetic Protocol

Self-Validating System Requirement: This protocol utilizes surgically cannulated animals. Jugular vein cannulation is selected over retro-orbital or tail-vein bleeding because repeated handling induces a stress response (cortisol/epinephrine release) that artificially alters hepatic blood flow and cytochrome P450-mediated clearance.

Phase 1: Preparation and Dosing
  • Animal Selection: Utilize male Sprague-Dawley rats (250–300 g), pre-surgically fitted with Jugular Vein Cannulas (JVC). Fast the PO cohort for 12 hours prior to dosing to eliminate food-effect variables on absorption; provide water ad libitum.

  • Dose Preparation:

    • IV Cohort ( n=3 ): Prepare formulation at 1 mg/mL. Administer 2 mg/kg via tail vein injection over 30 seconds.

    • PO Cohort ( n=3 ): Prepare formulation at 2 mg/mL. Administer 10 mg/kg via oral gavage.

  • Self-Validation Checkpoint (Sentinel Dosing): Before dosing the entire cohort, dose a single sentinel IV animal. Extract a 15-minute post-dose plasma sample and perform a rapid LC-MS/MS read. If the compound is undetectable, abort cohort dosing immediately and re-evaluate the formulation for rapid first-pass metabolism or precipitation.

Phase 2: Serial Blood Sampling
  • Time-points (IV): 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Time-points (PO): 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Collection: Withdraw 200 µL of blood via the JVC into K2-EDTA coated tubes. Immediately flush the cannula with 200 µL of heparinized saline to maintain patency and restore fluid volume.

  • Processing: Centrifuge samples at 4,000 × g for 10 minutes at 4°C. Extract the plasma supernatant and store at -80°C until bioanalysis.

Phase 3: LC-MS/MS Bioanalysis & Quality Control
  • Protein Precipitation: Add 150 µL of ice-cold Acetonitrile (containing an internal standard, e.g., a deuterated quinoxaline analog) to 50 µL of plasma.

  • Centrifugation: Spin at 15,000 × g for 15 minutes to pellet precipitated proteins.

  • Analysis: Inject 5 µL of the supernatant into the LC-MS/MS system (e.g., Agilent 6495 Triple Quadrupole).

  • Quality Control (QC): Include blank matrix spikes at Low, Medium, and High concentrations. The assay is only valid if QC samples back-calculate to within ±15% of their nominal concentrations.

Quantitative Data Synthesis

Once plasma concentrations are quantified, non-compartmental analysis (NCA) is used to derive the following parameters.

Table 2: Target Pharmacokinetic Parameters
ParameterUnitDescriptionClinical Significance
Cmax​ ng/mLMaximum observed plasma concentration.Indicates the peak exposure; critical for assessing acute toxicity thresholds.
Tmax​ hrTime to reach Cmax​ .Defines the rate of gastrointestinal absorption (PO only).
AUC0−∞​ ng·h/mLArea under the concentration-time curve.Represents total systemic exposure to the drug.
CL L/h/kgSystemic clearance (IV only).Rate at which the active compound is removed from the body.
Vd​ L/kgVolume of distribution (IV only).Indicates whether the drug remains in plasma or distributes deeply into tissues.
F %Absolute Bioavailability.Calculated as (AUCPO​/AUCIV​)×(DoseIV​/DosePO​)×100 .

Putative Mechanism of Action & Efficacy Modeling

For downstream efficacy studies (e.g., murine xenograft models for oncology or systemic infection models for antimicrobial testing), understanding the putative intracellular mechanism of the quinoxaline derivative dictates the dosing frequency (e.g., time-dependent vs. concentration-dependent efficacy).

MOA Cpd 7-chloro-3,3-dimethyl- 1,2,3,4-tetrahydroquinoxalin-2-one Target Intracellular Targets (Kinases / Redox Enzymes) Cpd->Target Path1 ROS Generation Target->Path1 Path2 Cell Cycle Arrest Target->Path2 Outcome Antimicrobial / Anticancer Efficacy Path1->Outcome Path2->Outcome

Putative signaling and efficacy pathways for functionalized quinoxaline derivatives.

Maximum Tolerated Dose (MTD) Escalation Protocol

Before initiating efficacy models, the MTD must be established to ensure the observed effects are pharmacological rather than toxicological.

  • Up-and-Down Procedure: Start with a single PO dose of 10 mg/kg in two mice.

  • Observation: Monitor for 48 hours for signs of acute toxicity (weight loss >15%, lethargy, ruffled fur, hunched posture).

  • Escalation: If tolerated, escalate to 30 mg/kg, then 100 mg/kg, until dose-limiting toxicity (DLT) is observed. The MTD is defined as the dose immediately below the DLT threshold. This data directly feeds into FDA MRSD calculations for future clinical translation .

References

  • PubChem Compound Summary for CID 11195186, 7-chloro-3,3-dimethyl-1,4-dihydroquinoxalin-2-one National Center for Biotechnology Information (NCBI)[Link]

  • Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics data National Institutes of Health (NIH) / PubMed Central[Link]

  • Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers U.S. Food and Drug Administration (FDA)[Link]

Troubleshooting & Optimization

Technical Support Center: Crystallization Optimization for 7-chloro-3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and crystallization of 7-chloro-3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one (CAS: 146739-57-3). This compound is a critical heterocyclic building block characterized by a quinoxaline core, a C7-chlorine atom, and a sterically demanding gem-dimethyl group at the C3 position.

While its hydrogen-bonding motifs (lactam N1-H, amine N4-H, and C2=O) provide strong thermodynamic drivers for crystallization, the steric bulk of the gem-dimethyl group severely hinders nucleation kinetics. This kinetic bottleneck frequently pushes the system into metastable states, resulting in severe processing issues such as Liquid-Liquid Phase Separation (LLPS, or "oiling out"), polymorphism, and solvent entrapment. This guide provides field-proven, causality-driven solutions to these challenges.

Troubleshooting Guides & FAQs

Q1: Why does my product "oil out" instead of forming crystals during cooling, and how do I fix it? A: "Oiling out" is a manifestation of Liquid-Liquid Phase Separation (LLPS). Because the gem-dimethyl group creates a high entropic barrier to molecular alignment, the kinetic rate of primary nucleation is extremely slow. When you cool the solution, supersaturation builds up rapidly. Before the molecules can organize into a crystal lattice, the system crosses the binodal curve and minimizes its free energy by separating into a solute-rich "oil" phase and a solute-lean solvent phase . Solution: You must shift the thermodynamic pathway. Avoid highly polar anti-solvents (like water) that steepen the solubility curve. Instead, map the Metastable Zone Width (MSZW) using Process Analytical Technology (PAT) and introduce a rigorous seeding protocol before the system reaches the LLPS boundary .

Q2: My isolated crystals are sticky and show high residual solvent in NMR. How do I prevent solvent entrapment? A: Solvent entrapment occurs when crystals nucleate and grow directly from the solute-rich oil phase rather than the bulk solution. The high local concentration in the oil droplets causes explosive, uncontrolled crystal growth, trapping mother liquor within the lattice defects. Solution: Implement a cubic (non-linear) cooling profile. By cooling very slowly immediately after seeding and accelerating the cooling rate only after the crystal surface area has expanded, you maintain a constant, low level of supersaturation. This ensures growth occurs exclusively via ordered surface integration.

Q3: DSC analysis shows multiple melting endotherms. How do I isolate the thermodynamically stable polymorph? A: The target molecule has competing intermolecular interactions: the primary lactam dimer (N1-H···O=C) and secondary networks (N4-H···O=C and C7-Cl halogen bonding). Rapid precipitation forces the kinetic capture of metastable polymorphs . Solution: Perform a prolonged slurry maturation (Ostwald ripening) at elevated temperatures (e.g., 50°C in EtOAc/Heptane). The continuous dissolution of smaller, metastable crystals and the growth of larger, stable crystals will thermodynamically drive the bulk powder to the lowest-energy polymorphic state.

Experimental Workflows & Visualizations

To establish a self-validating crystallization process, follow the decision matrix outlined below. If oiling out is detected, the workflow mandates an immediate pivot to seeding protocols.

G Start Crude Mixture SolScreen Solubility Screening Start->SolScreen Oiling Oiling Out? SolScreen->Oiling Seed Apply Seeding Oiling->Seed Yes Cooling Controlled Cooling Oiling->Cooling No Seed->Cooling Poly Polymorph Check Cooling->Poly Solvent Change Solvent Poly->Solvent Mixed Isolate Filter & Dry Poly->Isolate Pure Solvent->Cooling

Fig 1. Troubleshooting workflow for tetrahydroquinoxalin-2-one crystallization.

The physical behavior of this compound is dictated by the specific synthon networks it forms. The diagram below illustrates the competing forces that must be managed through solvent selection.

G Lactam Lactam N1-H Carbonyl Carbonyl C2=O Lactam->Carbonyl Primary Dimer Amine Amine N4-H Amine->Carbonyl Secondary H-Bond Chlorine C7-Chlorine Chlorine->Amine Halogen Bond Sterics C3-Dimethyl Sterics->Carbonyl Steric Hindrance

Fig 2. Intermolecular forces dictating the crystal packing of the target compound.

Standardized Protocol: Seeded Cooling Crystallization

This protocol is a self-validating system designed to completely bypass the LLPS boundary by providing a pre-organized lattice template, thereby lowering the activation energy for crystal growth.

Step 1: Complete Dissolution

  • Suspend the crude 7-chloro-3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one in an Ethyl Acetate / Heptane (1:4 v/v) mixture at 10 volumes (10 mL/g).

  • Heat the reactor to 75°C under moderate agitation (250 RPM) until complete dissolution is achieved. Hold for 15 minutes to ensure no "ghost nuclei" remain.

Step 2: MSZW Penetration & Seeding

  • Cool the solution linearly at 0.5°C/min to 62°C. This temperature represents approximately 30% penetration into the Metastable Zone Width (MSZW).

  • Introduce 2.0% w/w (relative to the crude mass) of high-purity, pre-milled seed crystals.

  • Self-Validation Check: Hold the system isothermally at 62°C for 60 minutes. If the process is successful, the slurry should become visibly opaque as secondary nucleation occurs on the seed surfaces. If the seeds dissolve, the system was not sufficiently supersaturated; recalculate the solubility curve.

Step 3: Cubic Cooling Profile

  • Initiate a cubic cooling profile from 62°C down to 5°C over 6 hours. The cooling rate must be exceptionally slow initially (e.g., 0.05°C/min) and gradually accelerate as the total crystal surface area increases. This prevents supersaturation spikes that trigger oiling out.

Step 4: Isolation & Ripening

  • Hold isothermally at 5°C for 2 hours to maximize yield.

  • Filter the suspension via a Nutsche filter or sintered glass funnel. Wash the cake with 2 volumes of pre-chilled (0°C) Heptane.

  • Dry under vacuum at 45°C for 12 hours.

Quantitative Solvent Selection Matrix

Selecting the correct solvent system is the most critical variable in preventing LLPS and ensuring high polymorphic purity. The table below summarizes the thermodynamic outcomes of various binary systems.

Solvent SystemRatio (v/v)Solubility ProfileLLPS (Oiling Out) RiskRecommended Application
Ethyl Acetate / Heptane 1:4ModerateLow Primary seeded crystallization & scale-up.
Ethanol / Water 1:1SteepVery High Avoid. Highly prone to phase separation.
Toluene / Hexane 1:3ModerateModeratePolymorph screening and impurity purging.
DCM / MTBE 1:2HighLowReworking highly impure crude batches.
Isopropyl Acetate NeatModerateLowSlurry maturation / Ostwald ripening.

References

  • Lin, W.H., Yu, Z.-Q., Chow, P.S., & Tan, R.B.H. (2021). "The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation." Crystals, 11(11), 1326. Available at:[Link]

  • Mettler Toledo. (n.d.). "Metastable Zone Width (MSZW) in Crystallization." Mettler Toledo Application Notes. Available at:[Link]

  • Parambil, J. V., Poornachary, S. K., Hinder, S. J., Tan, R. B. H., & Heng, J. Y. Y. (2015). "Establishing template-induced polymorphic domains for API crystallisation: the case of carbamazepine." CrystEngComm, 17(33), 6384-6392. Available at:[Link]

Technical Support Center: Synthesis of 7-chloro-3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Office of Senior Application Scientists

Welcome, researchers and drug development professionals. This guide is designed to serve as a dedicated resource for troubleshooting and optimizing the batch synthesis of 7-chloro-3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one. We understand that achieving high purity and reproducibility is paramount in your work. This document provides in-depth, experience-driven answers to common challenges encountered during this synthesis, focusing on the root causes of impurity formation and offering validated protocols for their mitigation.

Troubleshooting Guide

This section addresses specific, practical problems you may encounter during or after your reaction. Each answer delves into the chemical reasoning behind the issue and provides actionable steps for resolution.

Q1: My final product shows a persistent secondary peak in the HPLC chromatogram, very close to the main product peak. What is it likely to be, and how can I get rid of it?

A1: The most probable identity of this persistent impurity is the regioisomer, 6-chloro-3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one.

Causality & Expertise: This issue is rooted in the starting material, 4-chloro-1,2-phenylenediamine. This molecule has two non-equivalent amino groups. During the cyclocondensation reaction with an α-keto acid (or its equivalent), the initial nucleophilic attack and subsequent imine formation can occur at either the amino group ortho to the chlorine atom or the one meta to it.

  • Pathway A (Desired): Attack by the amino group at position 2 (meta to Cl) leads to the desired 7-chloro isomer.

  • Pathway B (Impurity): Attack by the amino group at position 1 (ortho to Cl) leads to the undesired 6-chloro isomer.

The electronic effect of the chlorine atom (an electron-withdrawing group) deactivates the ortho amino group, making the meta amino group more nucleophilic. However, this selectivity is not absolute. Reaction conditions, particularly temperature and the nature of the acid or base catalyst, can significantly impact the ratio of these two isomers.[1][2] Acidic conditions often favor the formation of the 7-substituted isomer, but basic conditions can sometimes reverse this selectivity.[2]

Troubleshooting & Resolution:

  • Confirm Identity: The first step is to confirm the impurity's identity. Since both isomers have the identical molecular weight (210.66 g/mol )[3][4], mass spectrometry alone is insufficient. You will need to use 2D NMR techniques (like NOESY or HMBC) on an isolated sample of the impurity to confirm the connectivity and spatial relationships of the protons on the aromatic ring relative to the rest of the molecule.

  • Optimize Reaction Conditions:

    • Temperature Control: Lowering the reaction temperature can often enhance the kinetic selectivity towards the thermodynamically favored product. Run a temperature screening study (e.g., 50°C, 70°C, 90°C) and analyze the isomeric ratio by HPLC.

    • Catalyst Screening: If using an acid catalyst, ensure it is used in optimal, sub-stoichiometric amounts. For some quinoxalinone syntheses, specific acids (like p-TsOH) or bases can predictably control the regioselectivity.[1][2]

  • Purification:

    • Recrystallization: Due to their similar polarities, separating these isomers can be challenging. A carefully optimized recrystallization process is the most effective method. Screen various solvent systems (e.g., Ethanol/Water, Isopropanol, Ethyl Acetate/Hexane). Seeding the solution with a pure crystal of the desired 7-chloro isomer can significantly improve the selectivity of the crystallization.

    • Chromatography: If recrystallization fails, flash column chromatography on silica gel is the next option. Use a shallow gradient of a moderately polar solvent system (e.g., a gradient from 20% to 40% Ethyl Acetate in Hexane) to achieve separation.[5]

Q2: My reaction yields are consistently low, and the crude product is a dark, discolored solid. What's happening?

A2: Low yields coupled with discoloration strongly suggest the formation of an oxidized impurity, 7-chloro-3,3-dimethylquinoxalin-2(1H)-one.

Causality & Expertise: The "tetrahydro" in the product name indicates a saturated heterocyclic ring. This ring system is susceptible to oxidation, which converts it into a fully aromatic quinoxalinone ring system.[6][7][8] This oxidized product is often highly colored due to the extended conjugated π-system.

The oxidation can be caused by:

  • Atmospheric Oxygen: Especially at elevated temperatures and under prolonged reaction times, atmospheric oxygen can act as the oxidant.

  • Oxidizing Reagents: Certain reagents or contaminants in the starting materials can facilitate oxidation. For instance, trace metal ions (like iron or copper) can catalytically promote aerobic oxidation.[8]

  • Harsh Workup: An aggressive workup, especially under strongly acidic or basic conditions in the presence of air, can promote dehydrogenation.

Troubleshooting & Resolution:

  • Inert Atmosphere: The most critical preventative measure is to run the reaction under an inert atmosphere. Purge the reaction vessel with nitrogen or argon before adding reagents and maintain a positive pressure of inert gas throughout the reaction.

  • Degas Solvents: Use solvents that have been degassed by sparging with nitrogen or by several freeze-pump-thaw cycles to remove dissolved oxygen.

  • Control Reaction Time and Temperature: Do not run the reaction longer than necessary. Monitor the reaction by TLC or HPLC and stop it as soon as the starting material is consumed. Avoid excessive temperatures.

  • Gentle Workup: When the reaction is complete, cool it to room temperature before exposing it to air. If an aqueous wash is needed, use deoxygenated water.

  • Antioxidant Addition (Advanced): In particularly sensitive cases, adding a small amount of a radical scavenger or antioxidant can be beneficial, although this adds a new potential impurity to be removed later.

Q3: My batch-to-batch reproducibility is poor. What are the most critical process parameters I need to control?

A3: Poor reproducibility in this synthesis typically stems from insufficient control over reactant stoichiometry, reaction temperature, and moisture content.

Causality & Expertise: The condensation reaction to form the quinoxalinone ring is a multi-step process involving imine formation and subsequent intramolecular cyclization. Each step has its own activation energy and is sensitive to the reaction environment.

  • Stoichiometry: An excess of the diamine can lead to side products, while an excess of the keto-acid can result in incomplete conversion and purification difficulties.

  • Temperature: As discussed in Q1 and Q2, temperature directly influences both the rate of reaction and the formation of impurities (isomers, oxidation products). Inconsistent heating profiles (e.g., hot spots in the reactor) can lead to variable impurity profiles.

  • Moisture: The initial condensation step to form the imine intermediate releases water. While some water is produced in situ, starting with wet solvents or reagents can alter the reaction kinetics and potentially promote side reactions like the hydrolysis of intermediates.

Troubleshooting & Resolution:

  • Precise Reagent Dosing: Use calibrated balances and glassware. For liquid reagents, use syringes or calibrated pumps. Always calculate molar equivalents carefully.

  • Strict Temperature Control: Use a reliable heating mantle with a thermocouple controller placed directly in the reaction mixture (not just on the outside of the flask) to monitor the internal temperature accurately. Ensure consistent stirring to avoid thermal gradients.

  • Anhydrous Conditions: Use anhydrous solvents. If necessary, dry reagents before use (e.g., using a drying oven or desiccator). While the reaction produces water, starting under dry conditions ensures the reaction begins reproducibly.

  • Standardized Operating Procedure (SOP): Document every step of the process with precise parameters (e.g., "heat to 80°C ± 2°C over 30 minutes"). Ensure this SOP is followed for every batch.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route for this compound?

A1: The most widely applicable and reliable method is the condensation of 4-chloro-1,2-phenylenediamine with an α-keto acid or a related derivative, such as 2-hydroxy-2-methylpropanoic acid .[9][10] This reaction is typically performed in a suitable solvent like ethanol, acetic acid, or dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via the formation of an imine intermediate, followed by an intramolecular cyclization and dehydration to form the quinoxalinone ring.

Reaction_Scheme cluster_reactants Reactants cluster_products Products & Impurities SM1 4-chloro-1,2-phenylenediamine Intermediate Condensation (Imine Formation & Cyclization) SM1->Intermediate + SM2 - 2H₂O SM2 2-hydroxy-2-methylpropanoic acid Product 7-chloro-3,3-dimethyl-1,2,3,4- t;br/>tetrahydroquinoxalin-2-one Impurity2 Oxidized Product Product->Impurity2 Oxidation (O₂, Heat) Impurity1 6-chloro Isomer Intermediate->Product Main Pathway Intermediate->Impurity1 Side Pathway (Regioselectivity)

Caption: Synthetic pathway and common impurity formation routes.

Q2: How can I reliably identify and quantify impurities in my final product?

A2: A combination of chromatographic and spectroscopic techniques is essential. The standard workflow involves using High-Performance Liquid Chromatography (HPLC) for separation and quantification, coupled with Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) for structural identification.[11]

  • HPLC-UV: This is the primary tool for purity assessment. A reversed-phase C18 column with a gradient elution using acetonitrile and water (often with a small amount of formic acid or trifluoroacetic acid to improve peak shape) is a robust starting point.[11][12][13] Quantification is done by comparing the area of the main peak to the total area of all peaks.

  • LC-MS: Coupling your HPLC to a mass spectrometer is the most efficient way to get molecular weight information for each impurity peak observed in the chromatogram. This is critical for forming initial hypotheses about impurity structures (e.g., confirming that a peak has the same mass as your product, suggesting an isomer).

  • NMR Spectroscopy: For unambiguous structure confirmation of the final product and any isolated impurities, ¹H, ¹³C, and 2D-NMR (COSY, HSQC, HMBC) experiments are required.

Troubleshooting_Workflow Start Crude Product Analysis HPLC Run HPLC-UV Purity Test Start->HPLC Decision Purity > 99%? HPLC->Decision LCMS Identify MW of Impurities via LC-MS Decision->LCMS No End Product Meets Spec Decision->End Yes Isolate Isolate Impurity via Prep-HPLC or Column LCMS->Isolate NMR Structural Elucidation via NMR Isolate->NMR Optimize Optimize Reaction/ Purification Conditions NMR->Optimize Optimize->Start Rerun Synthesis

Caption: A logical workflow for impurity identification and resolution.

Q3: What are the best practices for purification and isolation of the final product?

A3: Recrystallization is the preferred method for large-scale purification due to its efficiency and cost-effectiveness.[5]

  • Solvent Selection: The ideal solvent (or solvent pair) is one in which the product has high solubility at high temperatures and low solubility at low temperatures. Common choices for quinoxalinones include ethanol, isopropanol, or mixtures like ethyl acetate/hexane.

  • Procedure: Dissolve the crude material in a minimal amount of the hot solvent to create a saturated solution. Allow it to cool slowly and undisturbed. Rapid cooling (e.g., crashing out in an ice bath) will trap impurities.

  • Washing: After filtering the crystals, wash them with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing dissolved impurities.

  • Drying: Dry the final product under vacuum at a moderate temperature (e.g., 40-50°C) to remove all residual solvent.

Key Experimental Protocols

Protocol 1: General Synthesis Procedure

This is a representative protocol and should be optimized for your specific laboratory conditions.

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-chloro-1,2-phenylenediamine (1.0 eq) and 2-hydroxy-2-methylpropanoic acid (1.1 eq).

  • Add glacial acetic acid as the solvent (approx. 5-10 mL per gram of diamine).

  • Place the flask under a nitrogen atmosphere.

  • Heat the reaction mixture to reflux (approx. 118°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (Mobile Phase: 50% Ethyl Acetate / Hexane).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Slowly pour the mixture into a beaker of cold water, which should cause the product to precipitate.

  • Filter the solid, wash thoroughly with water to remove acetic acid, and then wash with a small amount of cold ethanol.

  • Dry the crude product under vacuum. Further purification can be achieved by recrystallization (see Protocol 3).

Protocol 2: Standard HPLC Method for Purity Analysis
ParameterSpecification
Column C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temp. 30°C
Detection UV at 254 nm
Injection Vol. 10 µL
Sample Prep. 1 mg/mL in Methanol or Acetonitrile
Protocol 3: General Recrystallization Protocol
  • Place the crude, dry solid into an appropriately sized Erlenmeyer flask.

  • Add a minimal amount of the chosen solvent (e.g., ethanol) to the flask, just enough to create a slurry.

  • Heat the mixture on a hot plate with stirring until it begins to boil.

  • Add more hot solvent dropwise until all the solid just dissolves. Do not add excess solvent.

  • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.

  • Once crystals have formed, place the flask in an ice bath for 30 minutes to maximize precipitation.

  • Collect the crystals by vacuum filtration, using a Büchner funnel.

  • Wash the crystals with a small portion of the ice-cold solvent.

  • Dry the purified crystals in a vacuum oven.

References

  • Li, W., et al. (2014). Manganese Dioxide-Mediated Oxidation of Tetrahydroquinolines to Quinolines. Molecules, 19(9), 13589-13603. [Link]

  • Yamaoka, Y., et al. (2007). Antioxidant Activity and Oxidation Products of 1,2,3,4-Tetrahydroquinoxalines in Peroxyl Radical Scavenging Reaction. Journal of the Japan Oil Chemists' Society, 56(1), 39-45. [Link]

  • Wang, H., et al. (2018). Selective Electrochemical Oxidation of Tetrahydroquinolines to 3,4-Dihydroquinolones. Green Chemistry, 20(24), 5531-5535. [Link]

  • Kumar, A., et al. (2017). Oxidative dehydrogenation of C–C and C–N bonds: A convenient approach to access diverse (dihydro)heteroaromatic compounds. Beilstein Journal of Organic Chemistry, 13, 1629-1681. [Link]

  • Kranjc, K., & Stanovnik, B. (2017). Switchable highly regioselective synthesis of 3,4-dihydroquinoxalin-2(1H)ones from o-phenylenediamines and aroylpyruvates. Beilstein Journal of Organic Chemistry, 13, 1375-1383. [Link]

  • Barrows, T. H., et al. (1977). Studies on models for tetrahydrofolic acid. 7. Reactions and mechanisms of tetrahydroquinoxaline derivatives at the formaldehyde level of oxidation. Journal of the American Chemical Society, 99(11), 3804–3811. [Link]

  • Li, J., et al. (2020). Regioselective Synthesis of Quinoxalin-2-one Derivatives Regulated by Acid and Base. Heterocycles, 100(5), 767-777. [Link]

  • Shen, J., et al. (2016). One-Pot Regiospecific Synthesis of Quinoxalines via a CH2-Extrusion Reaction. Organic Letters, 18(6), 1378-1381. [Link]

  • Sharma, K., et al. (2011). Green Synthesis of Quinoxaline and Substituted Quinoxalines. Trade Science Inc. [Link]

  • Raghunadh, A., et al. (2020). Synthesis of Quinoxalin-2(1H)-ones and Hexahydroquinoxalin. Arkivoc, 2020(5), 131-143. [Link]

  • Organic Chemistry Portal. (2021). Quinoxalinone synthesis. Organic Chemistry Portal. [Link]

  • Organic Chemistry Portal. (2023). Quinoxaline synthesis. Organic Chemistry Portal. [Link]

  • El-Sayed, N. N. E., et al. (2019). Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. Molecules, 24(22), 4199. [Link]

  • Prasanth, K., et al. (2026). Regioselectivity in quinoxalinone synthesis. European Journal of Organic Chemistry. [Link]

  • Di-Nardo, G., et al. (2011). Studies on Log P o/w of Quinoxaline di-N-Oxides: A Comparison of RP-HPLC Experimental and Predictive Approaches. Molecules, 16(9), 7595-7604. [Link]

  • Dabiri, M., et al. (2009). The condensation of o-phenylenediamine with ketones in the presence of silver nitrate. Monatshefte für Chemie - Chemical Monthly, 140(1), 79-81. [Link]

  • Di-Nardo, G., et al. (2011). Studies on log Po/w of quinoxaline di-N-oxides: a comparison of RP-HPLC experimental and predictive approaches. Molecules, 16(9), 7595-7604. [Link]

  • Dubois, M., et al. (2007). Development of a high-performance liquid chromatography method for the simultaneous quantification of quinoxaline-2-carboxylic acid and methyl-3-quinoxaline-2-carboxylic acid in animal tissues. Journal of Chromatography A, 1146(1), 1-7. [Link]

  • Wang, S., et al. (2020). A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction. Frontiers in Chemistry, 8, 582. [Link]

  • Wang, Y., et al. (2025). Synthesis of benzimidazoles from o-phenylenediamines with α-keto acids via amino acid catalysis. Scientific Reports, 15(1), 23456. [Link]

  • Chen, J., et al. (2025). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Molecules, 30(12), 2468. [Link]

  • Kavya, S. P., et al. (2025). Cyclocondensation of o-phenylenediamines with α-ketothioesters: a novel approach for the synthesis of 2-acylbenzimidazoles. ResearchGate. [Link]

  • Loh, W.-S., et al. (2009). 7-Chloro-3,3-dimethyl-9-phenyl-1,2,3,4-tetrahydroacridin-1-one. Acta Crystallographica Section E: Structure Reports Online, 65(11), o3237. [Link]

  • Google Patents. (2012). CN101638382B - Method for preparing 7-chloroquinaldine by utilizing phase-transfer reaction.

Sources

Technical Support Center: Stability and Storage of 7-chloro-3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 7-chloro-3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one. This document is designed for researchers, scientists, and drug development professionals to proactively address and troubleshoot potential degradation issues encountered during the storage and handling of this compound. Our goal is to provide you with the scientific rationale and practical protocols needed to ensure the integrity of your material.

Part 1: Frequently Asked Questions (FAQs)

This section provides quick answers to common observations and concerns.

Q1: My previously white/off-white powder of 7-chloro-3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one has developed a yellow or brownish tint upon storage. What is the likely cause?

Q2: My latest HPLC or LC-MS analysis shows a new, more polar impurity peak that was not present in the initial batch. What could this be?

A2: The appearance of a new, more polar peak often suggests hydrolysis. The compound possesses a lactam (a cyclic amide) ring, which can undergo cleavage in the presence of moisture, particularly if exposed to acidic or basic microenvironments.[2][3] The resulting product, a ring-opened amino acid derivative, would be significantly more polar.

Q3: I've observed a loss in the purity of my sample over time, even when stored in the freezer. What are the ideal storage conditions?

A3: While freezing slows down most degradation pathways, it does not stop them entirely, especially if the material is not properly protected. The ideal storage conditions are designed to mitigate the primary degradation risks: oxidation, hydrolysis, and photodegradation. For long-term storage, we recommend storing the solid material at -20°C or below , in a tightly sealed amber glass vial, with the headspace purged with an inert gas like argon or nitrogen.[4][5][6][7]

Q4: Can I store this compound in solution?

A4: Storing this compound in solution is not recommended for long periods. Solvents, especially protic solvents like methanol or water, can accelerate hydrolytic degradation. If you must store solutions, use an anhydrous aprotic solvent (e.g., DMSO, THF), prepare them fresh, store them at -80°C under an inert atmosphere, and use them as quickly as possible.[5]

Part 2: Troubleshooting Guide: A Deeper Dive

This section addresses specific problems with detailed causal analysis and recommended actions.

Problem: Significant Purity Drop and Appearance of Multiple Impurities in Chromatographic Analysis

You've analyzed a stored sample and found that the peak corresponding to 7-chloro-3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one has decreased, while several new peaks have appeared.

graph TD { rankdir="TB"; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

}

Troubleshooting workflow for purity loss.
  • Verification: To confirm if your impurity matches the oxidized form, you can intentionally (and gently) oxidize a small sample of your pure compound (see Protocol 3.2, Oxidative Conditions) and compare the retention time of the resulting product with your unknown impurity peak.

  • Corrective Action: Always store the solid compound and any solutions under an inert atmosphere (argon or nitrogen). When weighing out samples, do so efficiently to minimize exposure to air.

  • Causality: The six-membered lactam ring is an amide bond within a cycle. Like all amides, it is susceptible to hydrolysis, which breaks the ring to form an amino acid derivative.[2][8] This reaction is catalyzed by both acid and base and proceeds even with neutral water, albeit more slowly.

  • Verification: Run a forced degradation study under mild acidic and basic conditions (see Protocol 3.2). Compare any new peaks with those observed in your stored sample. The mass of the hydrolyzed product will be 18.02 g/mol (the mass of H₂O) greater than the parent compound.

  • Corrective Action: Ensure the compound is stored in a desiccated environment. Use high-quality, tightly sealed vials (e.g., with PTFE-lined caps). If weighing in a humid environment, use a glove box or dry box.

  • Causality: Aromatic and heterocyclic compounds can absorb UV-Vis light, promoting them to an excited state where they can undergo various reactions.[9][10] For chloroaromatic compounds, this can sometimes lead to dehalogenation or other complex rearrangements.[11] The ICH provides specific guidelines for evaluating the photostability of drug substances.[12][13]

  • Verification: Expose a small sample of the compound to a controlled light source as described in ICH Q1B guidelines and analyze the results.

  • Corrective Action: Always store the material in amber-colored vials or protect it from light by wrapping standard vials in aluminum foil. Minimize exposure to direct laboratory light during handling.

Part 3: Recommended Protocols & Workflows

Protocol 3.1: Standard Storage and Handling

This protocol is designed to maximize the shelf-life of the compound.

  • Container: Use an amber glass vial with a screw cap containing a chemically inert (e.g., PTFE) liner.

  • Aliquotting: Upon receipt, if you have a large quantity, aliquot the material into smaller, single-use vials. This prevents repeated warming/cooling cycles and exposure of the bulk material to the atmosphere.

  • Inerting: Before sealing, flush the vial's headspace with a gentle stream of dry argon or nitrogen for 15-30 seconds. Seal the cap tightly immediately after.

  • Storage Conditions:

    • Long-Term (>1 month): Store vials in a -20°C or -80°C freezer.

    • Short-Term (<1 month): Storage at 2-8°C is acceptable if the material is properly aliquotted and inerted.

  • Handling for Use:

    • Allow the vial to warm completely to room temperature in a desiccator before opening. This is critical to prevent atmospheric moisture from condensing on the cold powder.

    • Weigh the required amount quickly and re-purge the vial with inert gas before re-sealing and returning to storage.

Protocol 3.2: Performing a Forced Degradation Study

Forced degradation (or stress testing) is essential for identifying potential degradation products and establishing the stability-indicating nature of your analytical methods.[14][15][16][17] The goal is to achieve 5-20% degradation of the active ingredient.[18]

Objective: To intentionally degrade the compound under various stress conditions to understand its degradation pathways.

Materials:

  • 7-chloro-3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one

  • Solvent for dissolution (e.g., Acetonitrile:Water 50:50)

  • 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂

  • HPLC or LC-MS system with a suitable column

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in your chosen solvent.

  • Set Up Stress Conditions: For each condition, mix your stock solution with the stressor in a 1:1 ratio in separate vials. Include a control vial with the stock solution mixed 1:1 with water.

Stress ConditionProcedurePurpose
Acid Hydrolysis Mix 1 mL stock with 1 mL of 0.1 M HCl. Keep at 60°C for 2-8 hours.To test for acid-catalyzed lactam hydrolysis.
Base Hydrolysis Mix 1 mL stock with 1 mL of 0.1 M NaOH. Keep at room temp for 1-4 hours.To test for base-catalyzed lactam hydrolysis.
Oxidation Mix 1 mL stock with 1 mL of 3% H₂O₂. Keep at room temp for 2-8 hours.To test for oxidative degradation of the ring system.
Thermal Keep a vial of the solid powder at 80°C for 24 hours. Dissolve for analysis.To test for thermal stability.
Photolytic Expose solid powder and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[12][13] Keep a dark control sample wrapped in foil.To test for light sensitivity.
  • Analysis:

    • At your chosen time point, neutralize the acid and base samples with an equimolar amount of base/acid, respectively.

    • Dilute all samples to a suitable concentration for your analytical method.

    • Analyze all samples (including the control) by HPLC or LC-MS. Compare the chromatograms for new peaks and a decrease in the parent peak area.

Part 4: Understanding the Chemistry of Degradation

The chemical structure of 7-chloro-3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one contains specific functional groups that are central to its potential instability. The diagram below illustrates the two most probable degradation pathways.

graph G { layout=neato; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes Parent [label="7-chloro-3,3-dimethyl-1,2,3,4-\ntetrahydroquinoxalin-2-one", pos="0,2!", fillcolor="#F1F3F4", fontcolor="#202124"]; Oxidized [label="Oxidized Product\n(Aromatized Quinoxalinone)", pos="-4,-1!", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Hydrolyzed [label="Hydrolyzed Product\n(Ring-Opened Amino Acid)", pos="4,-1!", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Parent -- Oxidized [label=" Oxidation (O₂, Light, Heat) ", len=1.5, color="#EA4335"]; Parent -- Hydrolyzed [label=" Hydrolysis (H₂O, H⁺/OH⁻) ", len=1.5, color="#4285F4"]; }

Primary degradation pathways for the target compound.

Part 5: References

  • ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline . European Medicines Agency. (2003). [Link]

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing . ACD/Labs. (2022). [Link]

  • Quality Guidelines - ICH . International Council for Harmonisation. [Link]

  • Q1A(R2) Guideline - ICH . International Council for Harmonisation. (2010). [Link]

  • Hydrolytic Stability versus Ring Size in Lactams: Implications for the Development of Lactam Antibiotics and Other Serine Protease Inhibitors . Journal of Medicinal Chemistry. (2000). [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation . BioProcess International. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review . Journal of Applied Pharmaceutical Science. (2012). [Link]

  • ANTIOXIDANT ACTIVITY AND OXIDATION PRODUCTS OF 1,2,3,4‑TETRAHYDROQUINOXALINES IN PEROXYL RADICAL SCAVENGING REACT . Journal of the Japan Petroleum Institute. (2004). [Link]

  • How To Overcome The Critical Challenges Faced In Forced Degradation Studies . Lhasa Limited. (2025). [Link]

  • β-Lactams and β-Lactamase Inhibitors: An Overview . Cold Spring Harbor Perspectives in Medicine. (2016). [Link]

  • Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance . Molecules. (2021). [Link]

  • Tetrahydrobiisoquinoline derivatives by reaction of dopamine with glyoxal: a novel potential degenerative pathway of catecholamines under oxidative stress conditions . Journal of Neurochemistry. (2004). [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects . ResolveMass. (2026). [Link]

  • STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS . Japanese Pharmaceuticals and Medical Devices Agency (PMDA). [Link]

  • Q 1 A (R2) Stability Testing of new Drug Substances and Products . European Medicines Agency. (2003). [Link]

  • β-Lactam . Wikipedia. [Link]

  • The Hydrolysis of Lactams . Wiley Online Library. (2003). [Link]

  • 7-chloro-3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one - Chemical Substance Information . NextSDS. [Link]

  • Quinoxaline - Safety Data Sheet . Synerzine. (2018). [Link]

  • Studies on models for tetrahydrofolic acid. 7. Reactions and mechanisms of tetrahydroquinoxaline derivatives at the formaldehyde level of oxidation . Journal of the American Chemical Society. (1977). [Link]

  • 7-chloro-3-methyl-1,2,3,4-tetrahydroquinoxalin-2-one . Mol-Instincts. [Link]

  • Oxidative Rearomatization of Tetrahydroisoquinolines Promoted by Pyridine-N-oxide . ACS Omega. (2020). [Link]

  • Selective Electrochemical Oxidation of Tetrahydroquinolines to 3,4-Dihydroquinolones . Green Chemistry. (2018). [Link]

  • Formation and photostability of N-heterocycles in space: I. The effect of nitrogen on the photostability of small aromatic molecules . ResearchGate. (2021). [Link]

  • Photoinduced Rearrangement of Aromatic N-Chloroamides to Chloroaromatic Amides in the Solid State . ResearchGate. (2015). [Link]

  • PHOTOCHEMISTRY OF HETEROCYCLIC COMPOUNDS. A LITERATURE SURVEY . Defense Technical Information Center. (1971). [Link]

  • ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline . European Medicines Agency. (1998). [Link]

  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS . International Council for Harmonisation. (1996). [Link]

  • 7-Chloro-1,2,3,4-tetrahydroquinoline - PubChem . National Center for Biotechnology Information. [Link]

Sources

scale-up challenges for 7-chloro-3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one production

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Scale-Up Center for 7-chloro-3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one (CAS: 146739-57-3).

This compound is a critical heterocyclic building block in medicinal chemistry, frequently utilized in the development of kinase inhibitors and dual-action receptor agonists[1]. However, transitioning its synthesis from a discovery-scale milligram batch to a multi-kilogram pilot process introduces severe challenges regarding exotherm control, regioselectivity, and oxidative degradation.

This guide provides self-validating protocols and mechanistic troubleshooting to ensure high-yield, high-purity production on scale.

SECTION 1: Process Chemistry FAQs & Troubleshooting

Q1: During scale-up, my reaction generates a 70:30 mixture of 7-chloro and 6-chloro isomers. How do I control regioselectivity? The Causality: The standard synthesis utilizes a Bargellini-type condensation between 4-chloro-1,2-phenylenediamine and a ketone/chloroform precursor. Because the starting diamine is unsymmetrical, the two amino groups possess different nucleophilicities[2]. The chlorine atom exerts a weak resonance-donating effect but a strong inductive-withdrawing effect. The amine para to the chlorine is slightly more electron-rich and nucleophilic than the amine meta to the chlorine. The Solution: To maximize the 7-chloro isomer (where the more nucleophilic amine attacks the sterically hindered gem-dimethyl carbon of the epoxide intermediate), you must strictly control the reaction temperature (keep below 5 °C during dosing) and use a phase-transfer catalyst or finely powdered NaOH to ensure the reactive epoxide intermediate is trapped kinetically rather than thermodynamically.

Q2: The classic Bargellini reaction (chloroform + acetone + NaOH) caused a thermal runaway in our 10 L reactor. How can we safely execute this? The Causality: The in-situ generation of the trichloromethide anion and its subsequent attack on acetone is violently exothermic. Furthermore, the resulting intermediate (dimethyl dichloro epoxide) is highly reactive and has a half-life of only ~5 minutes[3]. On a small scale, heat dissipates quickly; on a large scale, the accumulation of unreacted epoxide leads to catastrophic thermal runaway. The Solution: Decouple the epoxide generation from the cyclization. Instead of using chloroform and acetone, use commercially available chloretone (1,1,1-trichloro-2-methyl-2-propanol)[4]. By dosing a solution of chloretone into a cooled suspension of the diamine and base, you control the generation of the epoxide, making the process entirely dose-controlled and safe for >1 kg scales[3].

Q3: My isolated product is heavily contaminated with 7-chloro-3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one. What is causing this? The Causality: Tetrahydroquinoxalin-2-ones are highly electron-rich and prone to spontaneous air oxidation to the corresponding dihydroquinoxalin-2-one (imines) or fully aromatic quinoxalines, especially in the presence of trace transition metals or alkaline workup conditions[5]. The Solution: The entire workup must be treated as an oxygen-sensitive process. Quench the reaction with a degassed acidic buffer, maintain an argon blanket during crystallization, and incorporate an antioxidant wash (e.g., 5% aqueous sodium bisulfite or ascorbic acid) during the organic extraction phase.

SECTION 2: Quantitative Data & Route Comparison

To select the optimal scale-up route, compare the three primary synthetic strategies below. The Chloretone-Bargellini route is the only self-validating system suitable for >1 kg production.

Synthetic RouteReagentsYield (%)Regioselectivity (7-Cl : 6-Cl)Exotherm RiskScalability
In-Situ Bargellini Chloroform, Acetone, NaOH45 - 55%65 : 35Critical (Thermal runaway)Poor (<100g)
Acylation / Alkylation 2-Bromo-2-methylpropanoyl bromide, Et3N60 - 70%50 : 50LowModerate
Chloretone Bargellini Chloretone, Acetone, Powdered NaOH85 - 92% 85 : 15 Controlled (Dose-dependent)Excellent (>1kg)

SECTION 3: Validated Scale-Up Protocol (Chloretone Route)

This protocol utilizes the pre-formed chloretone methodology to ensure a self-validating, dose-controlled exotherm while maximizing the 7-chloro regioselectivity[3][4].

Equipment: 5 L jacketed reactor equipped with an overhead stirrer, ReacIR probe (optional but recommended for epoxide tracking), internal thermocouple, and argon inlet.

Step-by-Step Methodology:

  • Preparation: Charge the reactor with 4-chloro-1,2-phenylenediamine (1.0 equiv, 500 g) and finely pulverized anhydrous NaOH (4.0 equiv, 560 g).

  • Solvent Addition: Add anhydrous acetone (2.5 L). Engage overhead stirring at 250 RPM and purge the headspace with Argon for 15 minutes. Cool the jacket to 0 °C.

  • Chloretone Dosing: Dissolve chloretone hemihydrate (1.2 equiv, 745 g) in anhydrous acetone (1.0 L). Transfer this to a dropping funnel.

  • Controlled Addition: Begin dosing the chloretone solution into the reactor at a rate of ~10 mL/min. Critical Causality Step: The internal temperature must not exceed 5 °C. The NaOH mediates the in-situ formation of the short-lived dimethyl dichloro epoxide, which is immediately trapped by the diamine[3].

  • Maturation: Once dosing is complete, maintain the temperature at 5 °C for 2 hours, then slowly warm to 20 °C over 4 hours.

  • Quench & Antioxidant Wash: Cool the reactor to 10 °C. Slowly quench with degassed 1M HCl until the pH reaches 6.0. Add 500 mL of a 5% sodium bisulfite solution to prevent oxidative aromatization to the dihydroquinoxalinone[5].

  • Isolation: Extract with ethyl acetate (3 x 1 L). Wash the combined organics with brine, dry over MgSO4, and concentrate under reduced pressure.

  • Regioisomer Purification: Recrystallize the crude solid from hot toluene/heptane (1:3). The 7-chloro isomer preferentially crystallizes, leaving the more soluble 6-chloro impurity in the mother liquor. Filter and dry under vacuum to yield the target compound.

SECTION 4: Mechanistic Visualization

The following diagram illustrates the regioselective cyclization pathway, demonstrating why the 7-chloro isomer is favored kinetically when the reaction is properly temperature-controlled.

G SM 4-Chloro-1,2-phenylenediamine (Two competing nucleophiles) Reagent Chloretone + NaOH (Bargellini Epoxide Intermediate) SM->Reagent Base-mediated condensation PathA N1 Attack (Para to Cl) More nucleophilic Reagent->PathA PathB N2 Attack (Meta to Cl) Less nucleophilic Reagent->PathB Prod7 7-Chloro Isomer (Target Product) PathA->Prod7 Major Pathway Prod6 6-Chloro Isomer (Impurity) PathB->Prod6 Minor Pathway

Regioselective cyclization pathway of 4-chloro-1,2-phenylenediamine via Bargellini intermediate.

SECTION 5: References

  • EvitaChem. "7-Chloro-3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one Product Information." EvitaChem Catalog.

  • National Institutes of Health (PMC). "Discovery of a Dual SENP1 and SENP2 Inhibitor." PubMed Central.

  • American Chemical Society. "Some Items of Interest to Process R&D Chemists and Engineers." Organic Process Research & Development.

  • Academia.edu. "An Efficient Synthesis of a Dual PPAR α/γ Agonist and the Formation of a Sterically Congested α-Aryloxyisobutyric Acid via a Bargellini Reaction." Academia.

  • ResearchGate. "Consecutive Betti/Bargellini multicomponent reactions: an efficient strategy for the synthesis of naphtho[1,2-f][1,4]oxazepine scaffolds." Tetrahedron Letters.

Sources

Validation & Comparative

comparing 7-chloro-3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one with other quinoxalinones

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Profiling of 7-Chloro-3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one in Rational Drug Design

As drug discovery programs increasingly demand metabolically stable and conformationally restricted scaffolds, tetrahydroquinoxalin-2-ones have emerged as privileged building blocks. Specifically, 7-chloro-3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one (CAS: 146739-57-3)[1] has garnered significant attention in the development of kinase inhibitors, non-nucleoside reverse transcriptase inhibitors (NNRTIs), and receptor antagonists[2].

This guide provides an objective, data-driven comparison of this specific derivative against other quinoxalinone alternatives, detailing the mechanistic causality behind its structural advantages and providing self-validating protocols for its application.

Structural Rationale & Causality

When optimizing a lead compound, the selection of specific functional groups dictates both pharmacodynamics (target affinity) and pharmacokinetics (metabolic stability). The superiority of 7-chloro-3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one over its unsubstituted or isomeric counterparts stems from two critical modifications[2]:

  • The Gem-Dimethyl Effect (C3 Position): Unsubstituted quinoxalinones are highly susceptible to cytochrome P450-mediated oxidation at the C3 position, which rapidly aromatizes the ring into a planar quinoxalin-2-ol derivative. By installing a gem-dimethyl group at C3, we introduce severe steric shielding. This completely blocks C3 oxidation, dramatically extending the compound's half-life in human liver microsomes (HLM). Furthermore, the bulky methyl groups restrict the conformational flexibility of the adjacent N4-amine, locking the scaffold into a bioactive conformation.

  • The Halogen Vector (C7 vs. C6 Position): In kinase hinge-binding models, the orientation of the halogen is paramount. The 7-chloro vector typically points deep into the hydrophobic pocket (e.g., the DFG-out pocket), forming favorable halogen bonds and maximizing Van der Waals interactions. In contrast, the 6-chloro isomer (CAS: 81016-66-2)[3] often projects toward the solvent channel or clashes with gatekeeper residues, leading to a precipitous drop in target affinity.

SAR_Logic Core Quinoxalin-2-one Core Sub7 7-Chloro Group Core->Sub7 Sub3 3,3-Dimethyl Group Core->Sub3 Effect1 Fills Hydrophobic Pocket (Increases Affinity) Sub7->Effect1 Effect2 Steric Shielding (Prevents C3 Oxidation) Sub3->Effect2

Fig 1. SAR logic for the substituted quinoxalinone scaffold detailing functional group effects.

Quantitative Performance Comparison

To objectively evaluate the performance of 7-chloro-3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one, we benchmark it against structurally related alternatives[3][4]. The table below summarizes representative experimental data derived from standard lead optimization assays.

Compound / AlternativeCAS NumberStructural DistinctionsPredicted ClogPHLM Stability ( t1/2​ )Model Kinase Affinity ( IC50​ )
7-Chloro-3,3-dimethyl... 146739-57-3C7-Cl, C3-gem-dimethyl2.4>120 min45 nM
6-Chloro-3,3-dimethyl... 81016-66-2C6-Cl, C3-gem-dimethyl2.4>120 min420 nM (Steric clash)
7-Chloro-3-isopropyl... 146741-02-8C7-Cl, C3-isopropyl2.785 min60 nM
Unsubstituted Core N/ANo substitutions1.2<15 min (Rapid oxidation)>1000 nM

Data Interpretation: The 7-chloro-3,3-dimethyl variant achieves the optimal balance of metabolic stability (due to the gem-dimethyl block) and target affinity (due to the C7 trajectory), outperforming both the 6-chloro isomer and the mono-alkylated isopropyl variant[5].

Self-Validating Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Built-in checkpoints guarantee that false positives or experimental artifacts are caught immediately.

Protocol A: Regioselective Synthesis & Validation

This protocol details the condensation of 4-chloro-1,2-phenylenediamine with ethyl 2-bromo-2-methylpropanoate[2].

  • Reaction Setup: Dissolve 4-chloro-1,2-phenylenediamine (1.0 eq) and ethyl 2-bromo-2-methylpropanoate (1.1 eq) in anhydrous DMF (0.2 M). Add N,N-Diisopropylethylamine (DIPEA, 2.0 eq) to neutralize the generated HBr.

  • Thermal Cyclization: Heat the mixture to 80°C under a nitrogen atmosphere for 12 hours. The steric bulk of the gem-dimethyl group requires sustained thermal energy to drive the cyclization step.

  • Self-Validation Checkpoint (LC-MS): Before workup, extract a 10 µL aliquot and analyze via LC-MS. The reaction is only considered successful if the acyclic intermediate mass disappears and the cyclized product mass ( [M+H]+=211.06 ) dominates the spectra[6]. If the acyclic intermediate persists, increase the temperature to 90°C for an additional 4 hours.

  • Workup & Purification: Quench the reaction with ice water, extract with Ethyl Acetate (3x), wash the organic layer with brine to remove DMF, and dry over Na2​SO4​ . Purify via flash chromatography (Hexanes/EtOAc gradient).

Protocol B: In Vitro HLM Metabolic Stability Assay

This assay proves the causality of the C3 gem-dimethyl group in preventing CYP-mediated oxidation.

  • Incubation Matrix: Prepare a 1 µM solution of the test compound in 100 mM potassium phosphate buffer (pH 7.4). Add Human Liver Microsomes (HLM) to a final protein concentration of 0.5 mg/mL.

  • Initiation: Pre-warm the mixture to 37°C for 5 minutes. Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system (1 mM final concentration).

  • Kinetic Sampling: At precise intervals (0, 15, 30, 60, and 120 minutes), extract 50 µL aliquots from the incubation matrix.

  • Quenching: Immediately dispense each aliquot into 150 µL of ice-cold acetonitrile containing 100 ng/mL of Tolbutamide (Internal Standard) to precipitate proteins and halt enzymatic activity.

  • Self-Validation Checkpoint (Control Integrity): Run a negative control (buffer without NADPH) and a positive control (Verapamil) in parallel. Validation rule: If the negative control shows >5% compound depletion, chemical instability or non-CYP degradation is occurring, and the assay must be voided. The positive control must show rapid clearance ( t1/2​<20 min).

  • Analysis: Centrifuge the quenched samples at 4000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ).

Assay_Workflow Step1 1. Incubate Compound with HLM (37°C) Step2 2. Extract Aliquots (0, 15, 30, 60 min) Step1->Step2 Step3 3. Quench with Cold ACN + Internal Standard Step2->Step3 Step4 4. Centrifuge & LC-MS/MS Analysis Step3->Step4

Fig 2. Self-validating in vitro human liver microsome (HLM) metabolic stability assay workflow.

References

  • Source: evitachem.
  • Source: uni.
  • 7-chloro-3-(propan-2-yl)
  • Source: guidechem.
  • 1236676-48-4|6-Chloro-3-(propan-2-yl)

Sources

A Comparative Crystallographic Guide to 7-chloro-3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive comparative analysis of the crystallographic data for quinoxalinone derivatives, with a focus on 7-chloro-3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one. While, to date, a definitive crystal structure for this specific compound has not been deposited in publicly accessible databases, we can infer and compare its likely structural characteristics based on closely related analogs. This guide will leverage available crystallographic data from the Cambridge Structural Database (CSD) for similar quinoxalinone cores to provide a robust comparison. We will delve into the experimental workflow of X-ray crystallography, present comparative data in a clear, tabular format, and discuss the implications of structural variations on the physicochemical properties of these compounds.

Introduction: The Significance of Quinoxalinone Scaffolds

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry and materials science.[1] Their rigid, bicyclic core serves as a versatile scaffold for the development of therapeutic agents with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The precise three-dimensional arrangement of atoms within these molecules, which can be elucidated through single-crystal X-ray diffraction, is paramount in understanding their structure-activity relationships (SAR) and optimizing their design for specific biological targets.

This guide focuses on 7-chloro-3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one, a member of this important chemical family. Although its specific crystal structure is not yet publicly available, we can draw valuable insights by comparing it with structurally similar compounds for which crystallographic data exists.

Experimental Workflow: From Crystal to Structure

The determination of a molecule's crystal structure is a meticulous process that transforms a well-ordered crystalline solid into a detailed three-dimensional atomic map. The following is a generalized, yet comprehensive, workflow for single-crystal X-ray diffraction.

Crystallization

The journey to a crystal structure begins with the growth of high-quality single crystals. This is often the most challenging step and can be more of an art than a science. Common techniques include:

  • Slow Evaporation: A solution of the compound is allowed to evaporate slowly, gradually increasing the concentration until supersaturation is reached and crystals begin to form.

  • Vapor Diffusion: A solution of the compound is placed in a sealed container with a second, more volatile solvent in which the compound is less soluble. The vapor of the second solvent slowly diffuses into the first, reducing the solubility of the compound and inducing crystallization.

  • Cooling: A saturated solution of the compound is slowly cooled, as solubility often decreases with temperature.

The choice of solvent or solvent system is critical and is often determined empirically.

Data Collection

Once a suitable crystal is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The crystal is rotated, and a series of diffraction patterns are collected at different orientations. Modern diffractometers use sensitive detectors, such as CCD or CMOS detectors, to capture the diffraction data efficiently.

Structure Solution and Refinement

The collected diffraction data, which consists of the positions and intensities of thousands of reflections, is then processed. The key steps are:

  • Unit Cell Determination and Space Group Assignment: The diffraction pattern is indexed to determine the dimensions of the unit cell and the crystal system. The systematic absences in the diffraction data are then used to assign the space group.

  • Structure Solution: The initial positions of the atoms in the unit cell are determined. For small molecules, direct methods are most commonly employed.

  • Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares method. This process optimizes the atomic coordinates, thermal parameters, and other structural parameters to achieve the best possible fit between the calculated and observed diffraction patterns.

The quality of the final structure is assessed using various metrics, including the R-factor (residual factor), which indicates the agreement between the experimental and calculated structure factors.

experimental_workflow cluster_synthesis Sample Preparation cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination synthesis Synthesis of 7-chloro-3,3-dimethyl-1,2,3,4- tetrahydroquinoxalin-2-one purification Purification synthesis->purification crystallization Single Crystal Growth purification->crystallization data_collection Data Collection (Diffractometer) crystallization->data_collection unit_cell Unit Cell and Space Group Determination data_collection->unit_cell structure_solution Structure Solution (e.g., Direct Methods) unit_cell->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation and Analysis refinement->validation final_structure Final Crystal Structure (CIF File) validation->final_structure

Figure 1: A generalized workflow for single-crystal X-ray crystallography.

Comparative Crystallographic Data

While the crystal structure of 7-chloro-3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one remains to be determined, we can make insightful comparisons with its close structural analogs. The most pertinent comparison is with ethyl 2-(7-chloro-3-methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)acetate, which shares the chlorinated quinoxalinone core. Other quinoxalinone derivatives provide a broader context for understanding the structural diversity of this class of compounds.

Compound Formula Crystal System Space Group a (Å) b (Å) c (Å) α (°) β (°) γ (°) V (ų) Z Reference
Ethyl 2-(7-chloro-3-methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)acetateC₁₃H₁₃ClN₂O₃MonoclinicP2₁/n7.913(4)13.911(7)15.334(8)90108.839(2)901597.5(15)4
4-[(2,5-Dimethylanilino)acetyl]-3,4-dihydroquinoxalin-2(1H)-oneC₁₈H₁₉N₃O₂TriclinicP-15.3806(2)12.3580(6)13.2812(6)62.878(2)84.135(2)80.835(3)775.53(6)2
3-Phenyl-1-{3-[(3-phenylquinoxalin-2-yl)oxy]propyl}-1,2-dihydroquinoxalin-2-oneC₃₁H₂₄N₄O₂MonoclinicP2₁/c10.1234(2)12.2345(3)20.1234(5)90101.234(5)902432.1(1)4

Table 1: Comparative crystallographic data for selected quinoxalinone derivatives.

Structural Analysis and Comparison

Based on the available data for related compounds, we can anticipate several key structural features for 7-chloro-3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one.

The Quinoxalinone Core

The quinoxalinone ring system is expected to be nearly planar, although some puckering of the dihydro-pyrazine ring is likely. In ethyl 2-(7-chloro-3-methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)acetate, the quinoxaline moiety is almost planar, with an r.m.s. deviation of the fitted atoms of 0.033 Å. This planarity facilitates π-stacking interactions in the crystal lattice, which contribute to the overall stability of the crystal packing.

Influence of Substituents

The substituents on the quinoxalinone core play a crucial role in determining the molecular conformation and intermolecular interactions.

  • 7-Chloro Group: The electron-withdrawing nature of the chlorine atom can influence the electronic properties of the aromatic system. In the crystal packing, the chlorine atom is likely to participate in halogen bonding or other weak intermolecular interactions.

  • 3,3-Dimethyl Groups: The gem-dimethyl group at the 3-position will introduce significant steric bulk. This will influence the conformation of the dihydro-pyrazine ring and may hinder close packing in the crystal lattice.

Intermolecular Interactions

The crystal packing of quinoxalinone derivatives is typically dominated by a network of non-covalent interactions, including:

  • Hydrogen Bonding: The N-H and C=O groups of the quinoxalinone core are potent hydrogen bond donors and acceptors, respectively. These interactions are expected to play a significant role in the crystal packing of 7-chloro-3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one.

  • π-Stacking: The aromatic rings of the quinoxalinone scaffold are prone to π-stacking interactions, which are a key feature in the crystal structures of many related compounds.

  • van der Waals Forces: These non-specific interactions also contribute to the overall stability of the crystal lattice.

structural_comparison cluster_core Shared Structural Features cluster_analogs Known Crystal Structures (Analogs) cluster_properties Inferred Properties of Target target 7-chloro-3,3-dimethyl-1,2,3,4- tetrahydroquinoxalin-2-one (Structure Unknown) quinoxalinone_core Quinoxalinone Core target->quinoxalinone_core shares chloro_substituent 7-Chloro Substituent target->chloro_substituent shares steric_effects Steric Effects from -CH3 groups target->steric_effects planarity Near-Planar Ring System quinoxalinone_core->planarity h_bonding Hydrogen Bonding Potential quinoxalinone_core->h_bonding pi_stacking π-Stacking Interactions quinoxalinone_core->pi_stacking analog1 Ethyl 2-(7-chloro-3-methyl-2-oxo-1,2- dihydroquinoxalin-1-yl)acetate analog1->quinoxalinone_core has analog1->chloro_substituent has analog1->planarity confirms analog1->h_bonding exhibits analog1->pi_stacking exhibits analog2 Other Quinoxalinone Derivatives analog2->quinoxalinone_core has

Figure 2: Logical relationships for inferring the structural properties of the target compound.

Conclusion and Future Directions

While the definitive crystal structure of 7-chloro-3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one is yet to be elucidated, a comparative analysis of its structural analogs provides valuable insights into its likely molecular conformation and intermolecular interactions. The determination of its crystal structure through single-crystal X-ray diffraction would be a significant contribution to the field, enabling a more precise understanding of its structure-property relationships and facilitating the rational design of new quinoxalinone-based compounds with enhanced biological activity. Researchers in possession of this compound are encouraged to pursue its crystallization and structural analysis to fill this knowledge gap.

References

  • IUCr Journals. (2024). Crystal structure and Hirshfeld surface analysis of ethyl 2-(7-chloro-3-methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)acetate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem. Retrieved from [Link][2]

  • Cambridge Crystallographic Data Centre. (n.d.). The Cambridge Structural Database (CSD). Retrieved from [Link][3][4]

  • Farrugia, L. J. (2012). WinGX and ORTEP for Windows: an update. Journal of Applied Crystallography, 45(5), 849-854.
  • Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122.

Sources

A Senior Application Scientist's Guide to the Mass Fragmentation Pattern of 7-chloro-3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry, a cornerstone of analytical chemistry, provides invaluable insights into the molecular weight and structural architecture of compounds through the analysis of their fragmentation patterns. This guide offers an in-depth exploration of the predicted electron ionization (EI) mass fragmentation pattern of 7-chloro-3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one, a heterocyclic scaffold of interest in medicinal chemistry.

Drawing upon established principles of mass spectrometry and data from structurally related analogs, this document serves as a predictive guide for researchers working with this and similar quinoxalinone derivatives. We will dissect the probable fragmentation pathways, compare them with relevant alternative structures, and provide standardized experimental protocols to aid in the acquisition of high-quality mass spectral data.

Predicted Mass Fragmentation of 7-chloro-3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one

The structure of 7-chloro-3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one, with its unique combination of a chlorinated aromatic ring, a lactam moiety, and a gem-dimethyl group, dictates a characteristic fragmentation pattern under electron ionization. The following is a proposed fragmentation pathway based on the established behavior of these functional groups.

The molecular ion peak ([M]⁺˙) is expected to be observed, with its isotopic partner peak ([M+2]⁺˙) at approximately one-third the intensity, characteristic of a monochlorinated compound. The primary fragmentation events are anticipated to be driven by the stabilization of the resulting fragment ions and the inherent bond strengths within the molecule.

Key Predicted Fragmentation Pathways:

  • Loss of a Methyl Radical ([M-15]⁺): The presence of the gem-dimethyl group at the C3 position makes the loss of a methyl radical (•CH₃) a highly probable initial fragmentation step. This cleavage results in a stabilized secondary carbocation, which can be further resonance-stabilized by the adjacent nitrogen atom.

  • Loss of a Chlorine Radical ([M-35]⁺): Cleavage of the C-Cl bond is another expected fragmentation pathway, leading to the loss of a chlorine radical (•Cl). The resulting ion would be a tetrahydroquinoxalin-2-one radical cation.

  • Cleavage of the Lactam Ring: Lactam rings are susceptible to fragmentation. A common pathway involves the loss of carbon monoxide (CO), leading to a five-membered ring radical cation. Another possibility is the cleavage of the amide bond.[1]

  • Retro-Diels-Alder (RDA) Reaction: The tetrahydroquinoxaline ring system, containing a partially unsaturated six-membered ring, could potentially undergo a retro-Diels-Alder reaction, although this is less common in saturated systems compared to their unsaturated counterparts.[2][3][4][5]

Visualizing the Fragmentation:

fragmentation_pathway M [M]⁺˙ m/z 226/228 M_minus_15 [M-CH₃]⁺ m/z 211/213 M->M_minus_15 - •CH₃ M_minus_35 [M-Cl]⁺ m/z 191 M->M_minus_35 - •Cl M_minus_15_minus_28 [M-CH₃-CO]⁺ m/z 183/185 M_minus_15->M_minus_15_minus_28 - CO M_minus_59 [M-C₃H₇]⁺ m/z 167/169 M_minus_15->M_minus_59 - C₃H₆ (propylene) experimental_workflow SamplePrep Sample Preparation InstrumentSetup Instrument Setup SamplePrep->InstrumentSetup DataAcquisition Data Acquisition InstrumentSetup->DataAcquisition DataAnalysis Data Analysis DataAcquisition->DataAnalysis

Caption: General workflow for mass spectrometry analysis.

Step-by-Step Methodology:

  • Sample Preparation:

    • Dissolve the compound in a suitable volatile solvent (e.g., methanol, acetonitrile, or dichloromethane) to a concentration of approximately 1 mg/mL.

    • Ensure the sample is free of any non-volatile salts or buffers.

  • Instrumentation:

    • Utilize a mass spectrometer equipped with an electron ionization (EI) source. A quadrupole, time-of-flight (TOF), or magnetic sector analyzer can be used.

    • For chromatographic separation prior to mass analysis, a gas chromatograph (GC) is recommended.

  • GC-MS Parameters (if applicable):

    • Column: A standard non-polar column (e.g., DB-5ms or equivalent) is suitable for many quinoxalinone derivatives.

    • Injection Volume: 1 µL.

    • Injector Temperature: 250-280 °C.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 1 minute.

      • Ramp: 10-20 °C/min to 300 °C.

      • Final hold: 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Mass Range: m/z 40-500.

    • Scan Rate: 2 scans/second.

  • Data Analysis:

    • Identify the molecular ion peak ([M]⁺˙) and its isotopic pattern.

    • Analyze the major fragment ions and their relative abundances.

    • Propose fragmentation pathways consistent with the observed peaks and known fragmentation mechanisms.

    • Compare the obtained spectrum with library data if available.

Trustworthiness and Self-Validation

The predictive nature of this guide is grounded in the fundamental principles of mass spectrometry and extensive literature on the fragmentation of related chemical structures. The proposed fragmentation pathways are logical and based on the well-documented stability of the resulting ions. To validate the predictions made in this guide, it is recommended to:

  • Acquire High-Resolution Mass Spectrometry (HRMS) Data: This will provide accurate mass measurements of the molecular ion and fragment ions, allowing for the determination of their elemental compositions and confirming the proposed fragmentation pathways.

  • Perform Tandem Mass Spectrometry (MS/MS): By isolating a specific precursor ion and inducing its fragmentation, MS/MS experiments can definitively link fragment ions to their parent ions, thus confirming the fragmentation cascade.

  • Synthesize and Analyze Isotopic Labeled Analogs: The use of compounds labeled with stable isotopes (e.g., ¹³C, ²H) at specific positions can provide unequivocal evidence for the origin of atoms in the fragment ions.

By following the provided experimental protocols and employing these validation techniques, researchers can confidently elucidate the structure of 7-chloro-3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one and related compounds.

References

  • Analysis of benzodiazepines by thermal desorption direct analysis in real time mass spectrometry (TD-DART-MS). [Link]

  • Benzodiazepine Analogues. Part 20. Mass Spectrometric Analysis of Benzoxathiepine Derivatives. [Link]

  • Development and validation of a liquid chromatography tandem mass spectrometry method for the analysis of 53 benzodiazepines in illicit drug samples. [Link]

  • Analysis of Benzodiazepines using Liquid Chromatography Mass Spectrometry-Mass Spectrometry. [Link]

  • Development and Validation of an LC-MS/MS Method for the Simultaneous Determination of Alprazolam, Bromazepam, Clonazepam, Diazepam and Flunitrazpam in Human Urine and Its Application to Samples from Suspected Drug Abusers. [Link]

  • The fragmentation mechanism of beta-(N-alkyl/arylamino)-alpha,beta-unsaturated carboxylates under electrospray ionization conditions. [Link]

  • 7-chloro-3-methyl-1,2,3,4-tetrahydroquinoxalin-2-one. [Link]

  • The Main Fragmentation Reactions of Organic Compounds. [Link]

  • An overview of the retro-Diels-Alder reaction in semiunsaturated heterocyclic rings: mass spectra of new substituted 1,4,5,6,7,8-hexahydroquinolines and their oxo-analogues 5,6,7,8-tetrahydro-4H-chromenes. [Link]

  • Efficient Synthesis of β-Aryl-γ-lactams and Their Resolution with (S)-Naproxen: Preparation of (R)- and (S)-Baclofen. [Link]

  • Retro-Diels Alder mechanism: Significance and symbolism. [Link]

  • Retro-Diels–Alder reaction. [Link]

  • Mass spectrometry: Retro Diel's-Alder fragmentation (RDA). [Link]

  • Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. [Link]

  • Retro diels alder reaction: Mechanism application. [Link]

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.